Ethyl 5,5,5-trifluoro-3-oxopentanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 5,5,5-trifluoro-3-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWAVAOXEHOQME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560917 | |
| Record name | Ethyl 5,5,5-trifluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127146-29-6 | |
| Record name | Ethyl 5,5,5-trifluoro-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00560917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 5,5,5-trifluoro-3-oxopentanoate
CAS Number: 127146-29-6
This technical guide provides a comprehensive overview of Ethyl 5,5,5-trifluoro-3-oxopentanoate, a fluorinated β-keto ester of significant interest to researchers, scientists, and professionals in drug development and agrochemical synthesis. This document details its physicochemical properties, synthesis, applications, and safety considerations, adhering to a high standard of technical depth and data presentation.
Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C₇H₉F₃O₃ and a molecular weight of 198.14 g/mol .[1] The presence of a trifluoromethyl group significantly influences its chemical reactivity and physical properties. A summary of its key physicochemical data is presented in the table below.
| Property | Value | Reference |
| CAS Number | 127146-29-6 | |
| Molecular Formula | C₇H₉F₃O₃ | [1] |
| Molecular Weight | 198.14 g/mol | [1] |
| Boiling Point | 167.8 ± 35.0 °C at 760 mmHg | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Physical Form | Liquid | |
| Purity | Typically ≥98% |
Synthesis of this compound
The primary synthetic route to this compound is the Claisen condensation .[2][3][4][5] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, ethyl trifluoroacetate serves as the acylating agent and ethyl acetate provides the enolate nucleophile.
A plausible reaction mechanism is as follows:
-
Enolate Formation: A strong base, such as sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a resonance-stabilized enolate.
-
Nucleophilic Acyl Substitution: The enolate attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide leaving group to form the β-keto ester.
Experimental Protocol: General Procedure for Claisen Condensation
The following is a generalized experimental protocol based on standard Claisen condensation procedures. Specific reaction conditions may require optimization.
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Hydrochloric acid (for neutralization)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with sodium ethoxide and anhydrous ethanol.
-
Addition of Reactants: A mixture of ethyl acetate and ethyl trifluoroacetate is added dropwise to the stirred base solution at a controlled temperature (typically 0-10 °C).
-
Reaction: The reaction mixture is stirred at room temperature or gently heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature and then acidified with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.
Applications in Drug Development and Agrochemicals
The incorporation of trifluoromethyl groups into organic molecules is a widely employed strategy in medicinal chemistry and agrochemical design to enhance metabolic stability, binding affinity, and lipophilicity.[6][7][8][9] β-Keto esters are versatile synthetic intermediates due to their dual functionality, allowing for a wide range of chemical transformations.[10][11][12]
While specific drugs or agrochemicals directly synthesized from this compound are not extensively documented in publicly available literature, its structural motifs suggest its potential as a key building block for various heterocyclic compounds with potential biological activity. For instance, β-keto esters are precursors to pyrazolones, which exhibit a broad spectrum of pharmacological activities.[12]
Spectroscopic Data
¹H NMR:
-
Ethyl group: A triplet corresponding to the methyl protons (~1.3 ppm) and a quartet for the methylene protons (~4.2 ppm).
-
Methylene groups: Two distinct signals for the two methylene groups between the carbonyls and the trifluoromethyl group, likely appearing as singlets or multiplets in the range of 2.5-3.5 ppm.
¹³C NMR:
-
Carbonyl carbons: Two signals in the downfield region, one for the ester carbonyl (~160-170 ppm) and one for the ketone carbonyl (~190-200 ppm).
-
Trifluoromethyl carbon: A quartet due to C-F coupling.
-
Ethyl group carbons: Two signals for the methyl and methylene carbons.
-
Methylene carbons: Signals for the two methylene groups in the main chain.
¹⁹F NMR:
-
A single signal, likely a singlet or a triplet (due to coupling with adjacent methylene protons), characteristic of a CF₃ group.
Mass Spectrometry (GC-MS):
-
The mass spectrum would show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of the ethoxy group (-OEt) and cleavage at the carbonyl groups.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not widely available, related compounds with similar functional groups suggest the following potential hazards and handling recommendations:
-
Hazards: May be combustible. May cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Disclaimer: This technical guide is for informational purposes only and is intended for use by qualified professionals. The information provided is based on available data and chemical principles, but no warranty is expressed or implied regarding its accuracy or completeness. Users should conduct their own investigations and follow all applicable safety guidelines.
References
- 1. This compound - CAS:127146-29-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Claisen Condensation [organic-chemistry.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 12. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physical Properties of Ethyl 5,5,5-trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physical properties of Ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS No. 127146-29-6). The information is presented to support research and development activities where this compound is utilized.
Chemical Identity
-
Chemical Name: this compound
-
Synonyms: 5,5,5-Trifluoro-3-oxo-pentanoic acid ethyl ester
-
CAS Number: 127146-29-6
-
Molecular Formula: C₇H₉F₃O₃[1]
-
Molecular Weight: 198.14 g/mol [1]
Physical Properties
The physical characteristics of this compound are summarized in the table below. It is important to note that experimentally determined values for some properties of this specific compound are not widely published. In such cases, predicted values or data from structurally similar compounds are provided for guidance.
| Property | Value | Source |
| Molecular Formula | C₇H₉F₃O₃ | [1] |
| Molecular Weight | 198.14 g/mol | [1] |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | Not available | - |
| Flash Point | Not available | - |
Note: There is limited information available for the physical properties of this compound. Some databases provide predicted values for related compounds, but experimental data for this specific molecule is scarce.
For comparison, the related compound Ethyl 5,5,5-trifluoro-4-oxopentanoate (CAS No. 70961-05-6) has a reported boiling point of 185°C, a density of 1.230 g/cm³, and a flash point of 64°C[2]. Another related compound, Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate (CAS No. 893643-18-0), has a predicted boiling point of 198.1±35.0 °C at 760 mmHg and a predicted density of 1.3±0.1 g/cm³[3].
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the public domain. However, standard methodologies for determining key physical properties of liquid organic compounds are described below.
3.1. Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is the micro-boiling point or Siwoloboff method.
-
Apparatus: A Thiele tube, heating oil (e.g., mineral oil), a thermometer, a small test tube, and a capillary tube sealed at one end.
-
Procedure:
-
A small amount of the sample liquid (a few milliliters) is placed in the small test tube.
-
The sealed capillary tube is placed in the test tube with its open end downwards.
-
The test tube is attached to the thermometer and immersed in the Thiele tube containing the heating oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is stopped, and the oil bath is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
3.2. Determination of Density
The density of a liquid is its mass per unit volume. It is typically measured using a pycnometer or a digital density meter.
-
Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), an analytical balance.
-
Procedure:
-
The empty, clean, and dry pycnometer is weighed.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The filled pycnometer is weighed.
-
The temperature of the liquid is recorded.
-
The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., distilled water).
-
The density of the sample is calculated by dividing the mass of the liquid by the volume of the pycnometer.
-
Logical Workflow
The following diagram illustrates a general workflow for the physical and chemical characterization of a novel or uncharacterized chemical compound.
Caption: General workflow for the characterization of a chemical compound.
References
Technical Guide: Physicochemical Properties of Ethyl 5,5,5-trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the known physicochemical properties of Ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS Number: 127146-29-6). Due to the limited availability of experimental data for this specific compound, this guide also includes standardized experimental protocols for determining key physical constants.
Core Physicochemical Data
The available quantitative data for this compound is summarized in the table below.
| Property | Value | Notes |
| Boiling Point | 167.8 ± 35.0 °C | at 760 mmHg |
| Density | Data not available | See Experimental Protocol below |
| Molecular Formula | C₇H₉F₃O₃ | |
| Molecular Weight | 198.14 g/mol |
Experimental Protocols
Detailed methodologies for the determination of boiling point and density are provided below. These are generalized protocols applicable to organic liquids like this compound.
Determination of Boiling Point using the Thiele Tube Method
This micro-boiling point determination method is suitable for small sample volumes.
Apparatus:
-
Thiele tube
-
Thermometer (appropriate range)
-
Small test tube (e.g., 6 x 50 mm)
-
Capillary tube (sealed at one end)
-
Heat-resistant rubber band or thread
-
Heating mantle or Bunsen burner
-
Mineral oil or other suitable heating fluid
Procedure:
-
Place a small amount of the liquid sample (approximately 0.5 mL) into the small test tube.
-
Insert the capillary tube, sealed end up, into the liquid in the test tube.
-
Attach the test tube to the thermometer using the rubber band, ensuring the bulb of the thermometer is level with the sample.
-
Clamp the Thiele tube and fill it with mineral oil to a level just above the side-arm.
-
Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube.
-
Observe the capillary tube. As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a rapid and continuous stream of bubbles is observed, then remove the heat source.
-
The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.[1][2]
Determination of Density using a Pycnometer
A pycnometer is used for precise measurement of liquid density.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary hole)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
Thoroughly clean and dry the pycnometer and its stopper.
-
Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₀).
-
Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.
-
Remove the pycnometer from the bath, carefully wipe the exterior dry, and weigh it. Record the mass (m₁).
-
Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.
-
Wipe the exterior dry and weigh the pycnometer filled with the reference liquid. Record the mass (m₂).
-
The density of the sample liquid (ρₛ) can be calculated using the following formula: ρₛ = [(m₁ - m₀) / (m₂ - m₀)] * ρᵣ where ρᵣ is the density of the reference liquid at the experimental temperature.[3][4]
Chemical Synthesis Pathway
While specific reaction pathways for drug development involving this compound are not widely documented, a common synthetic route to produce β-keto esters involves the Claisen condensation reaction. The following diagram illustrates a generalized Claisen condensation for the synthesis of a β-keto ester.
Caption: Generalized Claisen condensation for the synthesis of this compound.
References
An In-Depth Technical Guide on Ethyl 5,5,5-trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential physicochemical data for Ethyl 5,5,5-trifluoro-3-oxopentanoate, a key fluorinated building block in synthetic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of target molecules.
Physicochemical Properties
The fundamental molecular properties of this compound are summarized in the table below. These values are critical for reaction stoichiometry, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C7H9F3O3[1] |
| Molecular Weight | 198.14 g/mol [2] |
| Molar Mass | 198.139 g/mol [1] |
Molecular Structure
The structural arrangement of atoms in this compound is depicted below. The diagram highlights the ethyl ester group, the ketone at the C3 position, and the terminal trifluoromethyl group, which are key features for its reactivity and utility in organic synthesis.
Caption: Chemical structure of this compound.
This document is intended for informational purposes for qualified professionals and is not a substitute for rigorous experimental validation.
References
Ethyl 5,5,5-trifluoro-3-oxopentanoate IUPAC name and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 5,5,5-trifluoro-3-oxopentanoate, a fluorinated β-keto ester of interest in organic synthesis and medicinal chemistry. This document details its chemical identity, structure, and key data, alongside a plausible experimental protocol for its synthesis and its potential applications in chemical reactions.
Chemical Identity and Structure
This compound is a specialty chemical building block. The presence of a trifluoromethyl group can impart unique properties to molecules synthesized from this intermediate, such as increased metabolic stability and binding affinity in drug candidates.
IUPAC Name: 5,5,5-Trifluoro-3-oxo-pentanoic acid ethyl ester[1]
Synonyms: this compound, Pentanoic acid, 5,5,5-trifluoro-3-oxo-, ethyl ester[1]
Chemical Structure:
Physicochemical and Spectroscopic Data
Quantitative data for this compound is not widely available in the public domain. The following table summarizes the known information and provides context with data from isomeric compounds.
| Property | Value | Notes |
| Molecular Formula | C₇H₉F₃O₃ | [1] |
| Molecular Weight | 198.14 g/mol | [1] |
| CAS Number | 127146-29-6 | [1] |
| Boiling Point | Data not available | For comparison, the isomer ethyl 5,5,5-trifluoro-4-oxopentanoate has a boiling point of 185 °C. |
| Density | Data not available | For comparison, the isomer ethyl 5,5,5-trifluoro-4-oxopentanoate has a density of 1.230 g/cm³. |
| Melting Point | Data not available | |
| ¹H NMR | Data not available | A commercial supplier suggests NMR data is available upon request.[1] |
| ¹³C NMR | Data not available | |
| ¹⁹F NMR | Data not available | |
| IR Spectrum | Data not available |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl propionate. This reaction is typically promoted by a strong base, such as sodium ethoxide or sodium metal. The use of sodium metal has been reported for similar condensations and may offer advantages in certain cases.
Reaction:
CF₃COOCH₂CH₃ + CH₃CH₂COOCH₂CH₃ --(Base)--> CF₃CH₂COCH(CH₃)COOCH₂CH₃ + CH₃CH₂OH
Materials:
-
Ethyl trifluoroacetate
-
Ethyl propionate
-
Sodium metal (or Sodium ethoxide)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
Hydrochloric acid (for workup)
-
Sodium sulfate (for drying)
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), add anhydrous diethyl ether and clean sodium metal pieces.
-
From the dropping funnel, add a small amount of absolute ethanol to initiate the reaction to form sodium ethoxide in situ.
-
Once the reaction begins, a mixture of ethyl trifluoroacetate and ethyl propionate is added dropwise at a rate that maintains a gentle reflux. An excess of the non-fluorinated ester is often used to minimize self-condensation.
-
After the addition is complete, the reaction mixture is refluxed for several hours until the sodium is consumed.
-
The reaction mixture is then cooled in an ice bath, and the excess unreacted sodium is destroyed carefully with ethanol.
-
The mixture is then acidified with dilute hydrochloric acid.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined ether extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
-
The crude product is then purified by vacuum distillation.
Note: The yield for the condensation of ethyl trifluoroacetate and ethyl propionate using sodium has been reported to be modest (around 34%).
Chemical Reactivity and Applications
As a β-keto ester, this compound is a versatile intermediate in organic synthesis. Its reactivity is centered around the acidic α-proton and the two carbonyl groups.
It is expected to undergo reactions typical of β-keto esters, including:
-
Alkylation and Acylation: The methylene group between the two carbonyls is readily deprotonated to form a nucleophilic enolate, which can be alkylated or acylated.
-
Multicomponent Reactions: β-keto esters are key components in various multicomponent reactions for the synthesis of heterocyclic compounds. Examples include the Hantzsch pyridine synthesis and the Biginelli reaction for the synthesis of dihydropyrimidines. The use of fluorinated building blocks like this can lead to novel heterocyclic structures with potential biological activity.
-
Knorr Pyrrole Synthesis: Reaction with an α-amino ketone would be expected to yield a substituted pyrrole.
-
Japp-Klingemann Reaction: Reaction with a diazonium salt can be used to synthesize hydrazones, which can be further converted to indoles or pyrazoles.
Visualizations
Synthesis Workflow
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship in Reactivity
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 5,5,5-trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 5,5,5-trifluoro-3-oxopentanoate. Due to the limited availability of publicly accessible, fully assigned experimental spectra for this specific compound, this guide leverages data from structurally similar compounds, namely ethyl 4,4,4-trifluoroacetoacetate, and established principles of NMR spectroscopy to present a predicted spectrum. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.
Keto-Enol Tautomerism
A key feature of β-keto esters like this compound is their existence as an equilibrium mixture of keto and enol tautomers in solution. This equilibrium is influenced by factors such as solvent polarity, temperature, and concentration. The presence of the strongly electron-withdrawing trifluoromethyl group is expected to significantly favor the enol form due to the formation of a stable, intramolecularly hydrogen-bonded six-membered ring. The ¹H NMR spectrum will, therefore, exhibit distinct sets of signals for both the keto and enol forms, with the relative integration of these signals reflecting the equilibrium position.
Caption: Keto-enol tautomerism of this compound.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR data for the keto and enol forms of this compound in a non-polar deuterated solvent like CDCl₃. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Assignment | Protons | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Keto Form | |||||
| Ethyl CH₃ | a | 1.28 | Triplet (t) | Jab ≈ 7.1 | 3H |
| Ethyl CH₂ | b | 4.22 | Quartet (q) | Jab ≈ 7.1 | 2H |
| C2-CH₂ | c | 3.65 | Singlet (s) | - | 2H |
| C4-CH₂ | d | 3.20 | Quartet (q) | JHF ≈ 10 | 2H |
| Enol Form | |||||
| Ethyl CH₃ | a' | 1.30 | Triplet (t) | Ja'b' ≈ 7.1 | 3H |
| Ethyl CH₂ | b' | 4.25 | Quartet (q) | Ja'b' ≈ 7.1 | 2H |
| C2-CH | c' | 5.85 | Singlet (s) | - | 1H |
| Enol OH | d' | ~12.5 | Broad Singlet (br s) | - | 1H |
Signal Assignment and Interpretation
-
Ethyl Group (a, b, a', b'): The ethyl ester protons will appear as a triplet for the methyl group and a quartet for the methylene group in both tautomers. The chemical shifts are expected to be similar for both forms.
-
Methylene Protons (c) of Keto Form: The protons on the carbon alpha to the ester carbonyl (C2) in the keto form are expected to appear as a singlet around 3.65 ppm.
-
Methylene Protons (d) of Keto Form: The protons on the carbon adjacent to the trifluoromethyl ketone (C4) in the keto form will be shifted downfield due to the electron-withdrawing effect of the CF₃ group and will appear as a quartet due to coupling with the fluorine atoms (JHF).
-
Vinylic Proton (c') of Enol Form: The vinylic proton in the enol form is highly deshielded and is expected to appear as a singlet around 5.85 ppm.
-
Enolic Proton (d') of Enol Form: The enolic hydroxyl proton is involved in a strong intramolecular hydrogen bond, leading to a significant downfield shift, typically observed as a broad singlet around 12.5 ppm.
Caption: General experimental workflow for ¹H NMR spectroscopy.
Experimental Protocol
The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation:
-
Accurately weigh 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Tune and match the probe for the ¹H frequency.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
3. Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Ensure a sufficient relaxation delay between scans (e.g., 5 seconds) for accurate integration.
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorption mode.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all the signals corresponding to the sample.
5. Analysis:
-
Assign the peaks in the spectrum to the corresponding protons in the keto and enol forms of this compound.
-
Determine the relative amounts of the keto and enol tautomers by comparing the integration values of their respective characteristic signals.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound. Experimental verification is recommended to confirm the predicted spectral data.
An In-depth Technical Guide to the 13C NMR Spectral Data of Trifluoromethyl β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) spectral data of trifluoromethyl β-ketoesters. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group. This document offers a detailed summary of their 13C NMR characteristics, experimental protocols for their synthesis and spectral acquisition, and a discussion of the key factors influencing their NMR spectra.
Introduction
Trifluoromethyl β-ketoesters are valuable building blocks in organic synthesis, prized for their ability to introduce the trifluoromethyl (CF3) group into larger molecules. The strong electron-withdrawing nature of the CF3 group significantly influences the chemical and physical properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity. A thorough understanding of their structural features is paramount, and 13C NMR spectroscopy is a powerful tool for this purpose. This guide will delve into the intricacies of the 13C NMR spectra of these compounds, with a focus on chemical shifts (δ) and carbon-fluorine coupling constants (JCF).
13C NMR Spectral Data of Trifluoromethyl β-Ketoesters
The 13C NMR spectra of trifluoromethyl β-ketoesters are characterized by several key features, most notably the significant coupling between the carbon nuclei and the fluorine atoms of the trifluoromethyl group. This results in the splitting of carbon signals into quartets, a signature of the CF3 group. The chemical shifts of the carbonyl carbons, the α-carbon, and the carbons of the ester group are also influenced by the electron-withdrawing CF3 group.
One of the critical aspects of the chemistry of β-ketoesters is their existence as a mixture of keto and enol tautomers in solution. This tautomerism is readily observable by 13C NMR spectroscopy, with distinct sets of signals for each form. The equilibrium between the keto and enol forms is influenced by factors such as the solvent, temperature, and the nature of the substituents.
Data Summary
The following tables summarize the 13C NMR spectral data for a selection of trifluoromethyl β-ketoesters. The data is presented for both the keto and enol forms where applicable, and includes chemical shifts (δ) in parts per million (ppm) and 13C-19F coupling constants (J) in Hertz (Hz).
Table 1: 13C NMR Spectral Data of Ethyl 4,4,4-trifluoroacetoacetate
| Carbon Atom | Keto Form δ (ppm) | Keto Form JCF (Hz) | Enol Form δ (ppm) | Enol Form JCF (Hz) |
| C=O (ester) | 167.1 | - | 170.5 | - |
| C=O (keto) | 190.5 | q, 2JCF = 35.5 | - | - |
| CF3 | 116.5 | q, 1JCF = 291.0 | 117.8 | q, 1JCF = 289.0 |
| CH2 | 49.5 | - | 84.5 | - |
| OCH2CH3 | 62.5 | - | 61.8 | - |
| OCH2CH3 | 13.9 | - | 13.8 | - |
Solvent: CDCl3
Table 2: 13C NMR Spectral Data of Methyl 4,4,4-trifluoroacetoacetate
| Carbon Atom | Keto Form δ (ppm) | Keto Form JCF (Hz) | Enol Form δ (ppm) | Enol Form JCF (Hz) |
| C=O (ester) | 167.5 | - | 171.0 | - |
| C=O (keto) | 190.3 | q, 2JCF = 35.4 | - | - |
| CF3 | 116.6 | q, 1JCF = 291.2 | 117.9 | q, 1JCF = 289.1 |
| CH2 | 49.3 | - | 84.3 | - |
| OCH3 | 52.8 | - | 52.2 | - |
Solvent: CDCl3
Table 3: 13C NMR Spectral Data of tert-Butyl 4,4,4-trifluoroacetoacetate
| Carbon Atom | Keto Form δ (ppm) | Keto Form JCF (Hz) | Enol Form δ (ppm) | Enol Form JCF (Hz) |
| C=O (ester) | 166.2 | - | 169.5 | - |
| C=O (keto) | 190.8 | q, 2JCF = 35.6 | - | - |
| CF3 | 116.4 | q, 1JCF = 290.8 | 117.7 | q, 1JCF = 288.9 |
| CH2 | 50.1 | - | 85.1 | - |
| OC(CH3)3 | 82.5 | - | 81.8 | - |
| OC(CH3)3 | 27.9 | - | 27.8 | - |
Solvent: CDCl3
Experimental Protocols
Synthesis of Trifluoromethyl β-Ketoesters
A common method for the synthesis of trifluoromethyl β-ketoesters is the Claisen condensation of an appropriate ester with ethyl trifluoroacetate.
General Procedure:
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0 °C is added a mixture of the corresponding ester (1.0 equivalent) and ethyl trifluoroacetate (1.0 equivalent) dropwise.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched by the addition of dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired trifluoromethyl β-ketoester.
13C NMR Spectral Acquisition
Acquiring high-quality 13C NMR spectra of fluorinated compounds requires consideration of the large 13C-19F coupling constants and the potential for long relaxation times of the fluorinated carbons.
Typical Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Solvent: Deuterated chloroform (CDCl3) is a common solvent. Other deuterated solvents such as acetone-d6 or DMSO-d6 can also be used depending on the solubility of the compound.
-
Concentration: A sample concentration of 20-50 mg in 0.5-0.7 mL of solvent is typically sufficient.
-
Pulse Program: A standard proton-decoupled 13C NMR pulse sequence is generally used.
-
Acquisition Time: An acquisition time of 1-2 seconds is usually adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure full relaxation of all carbon nuclei, especially the quaternary carbons and the carbon of the CF3 group.
-
Number of Scans: The number of scans will depend on the sample concentration and can range from a few hundred to several thousand to achieve a good signal-to-noise ratio.
-
Decoupling: Proton broadband decoupling is employed to simplify the spectrum by removing 1H-13C couplings. For unambiguous assignment and to simplify the quartets from the CF3 group, 19F decoupling can also be employed if the spectrometer is equipped with this capability.
Visualization of Concepts
The following diagrams illustrate key concepts and workflows related to the analysis of trifluoromethyl β-ketoesters.
Conclusion
The 13C NMR spectral data of trifluoromethyl β-ketoesters provide invaluable information for their structural characterization. The key spectral features, including the characteristic quartet for the CF3 carbon and the distinct signals for the keto and enol tautomers, allow for unambiguous identification and analysis. By understanding the principles outlined in this guide and utilizing the provided data and experimental protocols, researchers, scientists, and drug development professionals can effectively employ 13C NMR spectroscopy in their work with these important fluorinated compounds.
An In-depth Guide to the Infrared Spectrum of Ethyl 5,5,5-trifluoro-3-oxopentanoate
This technical guide provides a detailed interpretation of the Fourier-transform infrared (FTIR) spectrum of ethyl 5,5,5-trifluoro-3-oxopentanoate. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected vibrational frequencies, provides a standard experimental protocol for spectral acquisition, and visually maps the molecule's functional groups to their spectral regions.
Molecular Structure and Functional Groups
This compound (CAS: 127146-29-6) is a β-keto ester featuring several key functional groups that give rise to a characteristic infrared spectrum. The primary functionalities include a ketone, an ester, a trifluoromethyl group, and aliphatic carbon-hydrogen bonds. Understanding the vibrational modes of these groups is essential for structural confirmation and purity assessment.
Structure: CF₃-C(=O)-CH₂-C(=O)-O-CH₂-CH₃
Predicted Infrared Absorption Data
While an experimental spectrum is definitive, the expected absorption bands for this compound can be predicted based on the analysis of its constituent functional groups. The electron-withdrawing nature of the trifluoromethyl group is expected to induce a significant shift in the adjacent ketone carbonyl stretching frequency.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode | Assigned Functional Group |
| 2990 - 2850 | Medium - Weak | C-H Stretch | Aliphatic (CH₃, CH₂) |
| ~1765 | Strong | C=O Stretch | Ketone (α to CF₃) |
| ~1740 | Strong | C=O Stretch | Ester |
| 1470 - 1420 | Variable | C-H Bend (Scissoring) | Methylene (-CH₂-) |
| 1390 - 1370 | Variable | C-H Bend (Symmetric) | Methyl (-CH₃) |
| 1300 - 1000 | Very Strong, Multiple Bands | C-F Stretch | Trifluoromethyl (-CF₃) |
| 1250 - 1150 | Strong | C-O Stretch (Asymmetric) | Ester (-C-O-C-) |
Interpretation of Key Spectral Features
-
C-H Stretching Region (2990 - 2850 cm⁻¹) : The peaks in this region are attributed to the stretching vibrations of the carbon-hydrogen bonds in the ethyl and methylene groups. These are typically of weak to medium intensity.
-
Carbonyl (C=O) Region (1770 - 1730 cm⁻¹) : This is the most diagnostic region for this molecule. Two distinct, strong absorption bands are expected:
-
Ketone C=O (~1765 cm⁻¹) : Saturated aliphatic ketones typically show a C=O stretch around 1715 cm⁻¹. However, the presence of the highly electronegative trifluoromethyl group directly adjacent to the ketone will cause a significant inductive effect (I-effect), withdrawing electron density from the carbonyl bond. This strengthens and shortens the C=O bond, shifting its stretching frequency to a much higher wavenumber.
-
Ester C=O (~1740 cm⁻¹) : This peak appears in the standard region for saturated aliphatic esters (1750-1735 cm⁻¹) and is expected to be a very strong absorption.[1]
-
-
C-F Stretching Region (1300 - 1000 cm⁻¹) : The carbon-fluorine bonds of the trifluoromethyl group will produce multiple, very strong, and complex absorption bands in this part of the fingerprint region. The intensity and complexity of these peaks are a clear indicator of a polyfluorinated aliphatic group.
-
Ester C-O Stretching Region (1250 - 1150 cm⁻¹) : The spectrum will show a strong band corresponding to the asymmetric C-O-C stretching of the ester group. This peak is another key identifier for the ester functionality.
Logical Relationship of Structure to IR Peaks
The following diagram illustrates the direct correlation between the functional groups within this compound and their characteristic absorption regions in an infrared spectrum.
Caption: Correlation of molecular structure to IR spectral regions.
Experimental Protocol: Acquiring the FTIR Spectrum
The following protocol details the acquisition of an infrared spectrum for a liquid sample such as this compound using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer. ATR is a common technique that enables the analysis of liquid or solid samples with minimal preparation.[1]
Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher) equipped with an ATR accessory (typically with a diamond or zinc selenide crystal).
-
Sample: this compound.
-
Solvent for cleaning: Isopropanol or acetone.
-
Lint-free laboratory wipes.
-
Personal Protective Equipment (PPE): Safety glasses, gloves.
Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.
-
Confirm the ATR accessory is properly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or acetone to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Initiate the "Collect Background" or "Scan Background" function in the instrument's software.
-
The spectrometer will perform a scan of the empty ATR crystal. This spectrum of the ambient environment (air, CO₂, water vapor) is stored and will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Using a pipette, place a small drop (typically 1-2 drops) of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is completely covered by the liquid film.
-
-
Sample Spectrum Acquisition:
-
Initiate the "Collect Sample" or "Scan Sample" function in the software.
-
The instrument will irradiate the sample with infrared light and record the resulting spectrum. For a good signal-to-noise ratio, typically 16 to 32 scans are co-added. The resulting spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis:
-
Process the collected spectrum using the instrument software. Use the peak-picking tool to identify the exact wavenumbers of the major absorption bands.
-
Compare the obtained peak positions with the expected values in the data table for structural verification.
-
-
Cleaning:
-
After the measurement is complete, thoroughly clean the sample from the ATR crystal surface using a lint-free wipe and an appropriate solvent (isopropanol or acetone).
-
Perform a final wipe with a clean, dry cloth to ensure the crystal is ready for the next user.
-
References
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 5,5,5-trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization mass spectrometry (EI-MS) fragmentation pattern of ethyl 5,5,5-trifluoro-3-oxopentanoate. An understanding of the fragmentation behavior of this molecule is essential for its identification and characterization in various research and development applications, including chemical synthesis, metabolism studies, and quality control. This document outlines the principal fragmentation pathways, a summary of expected quantitative data, and a comprehensive experimental protocol for analysis.
This compound (C7H9F3O3, Molecular Weight: 198.14 g/mol ) is a fluorinated β-keto ester. Its structure contains key functional groups that dictate its fragmentation pattern under mass spectrometry conditions: a trifluoroethyl ketone and an ethyl ester. Electron ionization (EI) is a hard ionization technique that induces reproducible fragmentation, making it well-suited for structural elucidation and library matching.
Predicted Fragmentation Pathways
The mass spectral fragmentation of β-keto esters is generally dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[1] For this compound, the initial ionization event will produce a molecular ion ([M]•+). This molecular ion is then expected to undergo several key fragmentation reactions:
-
Alpha-Cleavage: The bonds adjacent to the two carbonyl groups are susceptible to cleavage. This can lead to the loss of various radical species.
-
Cleavage between C4 and C5 results in the loss of a trifluoromethyl radical (•CF3), leading to an ion at m/z 129.
-
Cleavage between C2 and C3 can lead to the formation of the [CH2COOC2H5]+ ion (m/z 87) or the [CF3CH2CO]+ ion (m/z 97).
-
Cleavage adjacent to the ester carbonyl can result in the loss of the ethoxy radical (•OC2H5) to form an ion at m/z 153, or the loss of an ethyl radical (•C2H5) followed by CO2 to form other fragments.
-
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen.[1] In this compound, a hydrogen atom from the ethyl group of the ester can be transferred to the keto-carbonyl oxygen, leading to the elimination of a neutral ethylene molecule and the formation of a radical cation at m/z 170.
The trifluoromethyl group is a strong electron-withdrawing group and will influence the charge distribution and stability of the resulting fragment ions, making cleavages that retain this group significant.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions for this compound upon electron ionization. The m/z values are calculated based on the most common isotopes. The relative abundance is a qualitative prediction, as experimental data is not publicly available.
| m/z | Proposed Fragment Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |
| 198 | [CF3CH2COCH2COOC2H5]•+ | Molecular Ion | Low |
| 170 | [CF3CH2COCH2COOH]•+ | McLafferty Rearrangement | Moderate |
| 153 | [CF3CH2COCH2CO]+ | α-cleavage (loss of •OC2H5) | Moderate to High |
| 129 | [CH2COCH2COOC2H5]+ | α-cleavage (loss of •CF3) | Moderate |
| 97 | [CF3CH2CO]+ | α-cleavage | High |
| 69 | [CF3]+ | α-cleavage | High (often a base peak for trifluoromethyl compounds) |
| 45 | [OC2H5]+ | α-cleavage | Moderate |
| 29 | [C2H5]+ | α-cleavage | Moderate |
Experimental Protocols
The following is a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL.
2. GC-MS System and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum of the chromatographic peak corresponding to this compound.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation pattern and, if available, with library spectra for confirmation.
Mandatory Visualization
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for GC-MS analysis.
References
Commercial Availability and Synthetic Utility of Ethyl 5,5,5-trifluoro-3-oxopentanoate: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the availability and synthetic versatility of key building blocks are paramount to the success of discovery and development programs. Ethyl 5,5,5-trifluoro-3-oxopentanoate, a fluorinated β-ketoester, has emerged as a valuable precursor for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of this reagent, detailed experimental protocols for its utilization in the synthesis of biologically active molecules, and a discussion of its relevance in drug discovery.
Commercial Suppliers and Specifications
This compound (CAS Number: 127146-29-6) is commercially available from a number of chemical suppliers. The typical purity and physical form are suitable for a range of synthetic applications. Researchers should always consult the supplier's certificate of analysis for lot-specific data.
| Supplier | Product Name | CAS Number | Purity | Physical Form |
| --INVALID-LINK-- | This compound | 127146-29-6 | ≥98% | Liquid |
| --INVALID-LINK-- | This compound | 127146-29-6 | ≥97% | Not Specified |
| --INVALID-LINK-- | This compound | 127146-29-6 | ≥98% | Liquid |
| --INVALID-LINK-- | This compound | 127146-29-6 | Not Specified | Not Specified |
| --INVALID-LINK-- | This compound | 127146-29-6 | Not Specified | Not Specified |
| --INVALID-LINK-- | 5,5,5-TRIFLUORO-3-OXO-PENTANOIC ACID ETHYL ESTER | 127146-29-6 | Not Specified | Not Specified |
Synthesis of this compound
The primary synthetic route to this compound is through a Claisen condensation reaction. This method involves the base-mediated condensation of an ester with a ketone. In this case, ethyl trifluoroacetate is reacted with propanone (acetone) in the presence of a suitable base, such as sodium ethoxide.
General Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl trifluoroacetate
-
Propanone (Acetone)
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol (or another suitable solvent)
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
A solution of sodium ethoxide in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of ethyl trifluoroacetate and propanone is added dropwise to the cooled (0 °C) sodium ethoxide solution with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.
-
The reaction mixture is then cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.
-
The crude this compound can be purified by vacuum distillation.
Application in the Synthesis of Bioactive Pyrimidine Derivatives
This compound is a versatile building block for the synthesis of trifluoromethyl-containing pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds, including kinase inhibitors.[1]
Experimental Protocol: Synthesis of Trifluoromethyl-Substituted Pyrimidines
This protocol is a representative example of a multi-step synthesis to generate a library of pyrimidine derivatives for biological screening.
Step 1: Synthesis of the Pyrimidine Core
-
To a solution of this compound in a suitable solvent (e.g., ethanol), add an equimolar amount of a guanidine salt (e.g., guanidine hydrochloride).
-
Add a base (e.g., sodium ethoxide) to the mixture and reflux for several hours.
-
After cooling, the reaction mixture is neutralized, and the product is isolated by filtration or extraction.
Step 2: Functionalization of the Pyrimidine Core
-
The synthesized pyrimidine core can be further functionalized through various reactions, such as nucleophilic aromatic substitution or cross-coupling reactions, to introduce diverse substituents.
Step 3: Amide Coupling
-
To a solution of the functionalized pyrimidine, an appropriate carboxylic acid, and a coupling agent (e.g., HATU or EDCI), add a base (e.g., DIPEA).
-
The reaction is stirred at room temperature until completion.
-
The final product is purified by column chromatography.
Workflow for Synthesis and Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis of a library of pyrimidine derivatives from this compound and their subsequent biological evaluation.
References
An In-depth Technical Guide to the Safety and Handling of Ethyl 5,5,5-trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for ethyl 5,5,5-trifluoro-3-oxopentanoate (CAS No. 127146-29-6), a fluorinated organic compound. The information presented is intended to support researchers, scientists, and drug development professionals in the safe handling, storage, and use of this chemical in a laboratory setting.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound and a related compound, ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, is provided in the table below. This data is essential for understanding the substance's behavior and potential hazards.
| Property | Value |
| Molecular Formula | C₇H₉F₃O₃[1][2] |
| Molecular Weight | 198.14 g/mol [1][2] |
| Physical Form | Liquid |
| Boiling Point | 198.1±35.0 °C at 760 mmHg (for ethyl 5,5,5-trifluoro-2,4-dioxopentanoate)[3] |
| Flash Point | 71.9±20.8 °C (for ethyl 5,5,5-trifluoro-2,4-dioxopentanoate)[3] |
| Density | 1.3±0.1 g/cm³ (for ethyl 5,5,5-trifluoro-2,4-dioxopentanoate)[3] |
| Vapor Pressure | 0.4±0.4 mmHg at 25°C (for ethyl 5,5,5-trifluoro-2,4-dioxopentanoate)[3] |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions[1] |
Hazard Identification and Classification
This compound and structurally similar compounds are associated with several hazards. The following table summarizes the GHS hazard statements for a related compound, ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. Users should handle this compound with the assumption that it may present similar risks.
| Hazard Class | GHS Hazard Statement |
| Flammable Liquids | H227: Combustible liquid[4] |
| Acute Toxicity, Oral | H302: Harmful if swallowed[4] |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation | H335: May cause respiratory irritation[4] |
Signal Word: Warning[5]
Hazard Pictogram:
-
GHS07: Exclamation Mark
Experimental Protocols
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is crucial to minimize exposure. The following PPE is recommended when handling this compound.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[6] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]
-
Skin and Body Protection: Wear a flame-retardant lab coat, and consider an impervious gown.[9][10] Nitrile or neoprene gloves are recommended for hand protection.[9] Always inspect gloves for integrity before use.[9] Closed-toe, chemical-resistant shoes should be worn to protect the feet.[9]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[9] If ventilation is inadequate or when handling the substance in a way that generates aerosols or vapors, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges should be used.[7][9]
Safe Handling and Storage
Handling:
-
Ensure adequate ventilation and work within a chemical fume hood.[8][9]
-
Avoid contact with skin, eyes, and clothing.[5] Do not breathe vapors or mists.[9]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8][11] Use non-sparking tools and take precautionary measures against static discharge.[7][9]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8][9][11]
-
Keep away from strong oxidizing agents, strong acids, and strong bases.[7][9]
First Aid Measures
In the event of exposure, follow these first aid procedures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[12]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash off with soap and plenty of water for at least 15 minutes.[7] If skin irritation persists, call a physician.[7]
-
Inhalation: Move the exposed person to fresh air at once.[12] If breathing has stopped or is difficult, give artificial respiration or oxygen.[11][12] Get medical attention if symptoms occur.[7]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[7] Call a physician or poison control center immediately.[13]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel and ensure adequate ventilation.[14] Wear appropriate personal protective equipment as outlined in Section 3.1.[5] Remove all sources of ignition.[7]
-
Environmental Precautions: Prevent product from entering drains or surface water.[5]
-
Methods for Containment and Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] Use spark-proof tools and explosion-proof equipment.[7]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5] Water mist may be used to cool closed containers.[7]
-
Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[13] Containers may explode when heated.[13] Hazardous combustion products may include hydrogen fluoride, carbonyl fluoride, and carbon oxides.[14]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]
Disposal Considerations
Dispose of contents and container to an approved waste disposal plant in accordance with federal, state, and local regulations.[11]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.
References
- 1. This compound - CAS:127146-29-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS#:893643-18-0 | Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | Chemsrc [chemsrc.com]
- 4. Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate | C7H7F3O4 | CID 19576760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. m.youtube.com [m.youtube.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. publications.ashp.org [publications.ashp.org]
- 11. fishersci.com [fishersci.com]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 13. mmbio.byu.edu [mmbio.byu.edu]
- 14. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
Methodological & Application
Application Notes: Synthesis of Ethyl 5,5,5-trifluoro-3-oxopentanoate via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Fluorinated organic molecules are of significant interest in drug development due to their unique physicochemical properties, such as increased metabolic stability, enhanced binding affinity, and improved lipophilicity. Ethyl 5,5,5-trifluoro-3-oxopentanoate is a β-keto ester containing a trifluoromethyl group, making it a versatile intermediate for synthesizing more complex fluorinated heterocyclic compounds and pharmacologically active agents. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that facilitates the synthesis of β-keto esters from two ester molecules.[1][2] This application note details a robust protocol for the synthesis of the target compound, providing researchers with a practical guide for laboratory-scale preparation.
Reaction Scheme
The synthesis proceeds via the base-mediated condensation of the enolate of ethyl acetate with ethyl 3,3,3-trifluoropropanoate. The trifluoromethyl group on the electrophilic ester enhances its reactivity towards nucleophilic attack. A full equivalent of base is required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[2][3]
Reaction: Ethyl 3,3,3-trifluoropropanoate + Ethyl Acetate → this compound
Base: Sodium Ethoxide (NaOEt)
Data Presentation: Reagents and Reaction Parameters
The following table summarizes the suggested quantities and parameters for a laboratory-scale synthesis. Conditions may require optimization for scale-up.
| Parameter | Value | Moles (approx.) | Notes |
| Reactants | |||
| Ethyl 3,3,3-trifluoropropanoate | 15.6 g (11.8 mL) | 0.10 mol | Limiting reagent. Must be anhydrous. |
| Ethyl Acetate | 10.6 g (11.8 mL) | 0.12 mol | Acts as both reactant and solvent. Must be anhydrous. |
| Base | |||
| Sodium Ethoxide (solid) | 7.5 g | 0.11 mol | Must be handled under inert, anhydrous conditions.[4] |
| Solvent | |||
| Anhydrous Tetrahydrofuran (THF) | 150 mL | - | Ensure solvent is thoroughly dried before use. |
| Reaction Conditions | |||
| Initial Temperature (Addition) | 0 °C | - | To control the initial exothermic reaction. |
| Reaction Temperature | Room Temperature (~25 °C) | - | Gentle heating (reflux) may be applied to increase rate. |
| Reaction Time | 12 - 16 hours | - | Monitor by TLC or GC for completion. |
| Work-up | |||
| Acidification Agent | 1 M Hydrochloric Acid (HCl) | As needed | To neutralize the base and protonate the product enolate. |
| Extraction Solvent | Diethyl Ether or Ethyl Acetate | ~3 x 100 mL | For isolation of the organic product. |
| Expected Product | |||
| Product Name | This compound | - | C₇H₉F₃O₃, MW: 198.14 g/mol .[5] |
| Theoretical Yield | 19.8 g | 0.10 mol | Actual yield will vary based on optimization. |
Experimental Protocol
1. Preparation of Apparatus:
-
Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a rubber septum for reagent addition.
-
All glassware must be flame-dried or oven-dried thoroughly before use to ensure anhydrous conditions.
-
Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
2. Reaction Setup:
-
To the reaction flask, add solid sodium ethoxide (7.5 g, 0.11 mol) under a stream of inert gas.
-
Add anhydrous tetrahydrofuran (150 mL) to the flask via cannula or syringe.
-
Cool the resulting suspension to 0 °C using an ice-water bath.
3. Addition of Reagents:
-
In a separate dry flask, prepare a mixture of ethyl 3,3,3-trifluoropropanoate (15.6 g, 0.10 mol) and ethyl acetate (10.6 g, 0.12 mol).
-
Using a syringe, add this ester mixture dropwise to the stirred sodium ethoxide suspension over a period of 30-45 minutes. Maintain the internal temperature below 10 °C during the addition.
4. Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Stir the mixture vigorously for 12-16 hours at room temperature. The reaction progress can be monitored by taking small aliquots, quenching them with dilute acid, extracting, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
5. Work-up and Isolation:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6). This step is exothermic and may produce gas.
-
Transfer the mixture to a separatory funnel. Add deionized water (100 mL) and extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
6. Purification:
-
The crude product, obtained as an oil, can be purified by vacuum distillation to yield pure this compound.
7. Safety Precautions:
-
Work in a well-ventilated fume hood at all times.
-
Sodium ethoxide is a strong base, corrosive, and reacts violently with water. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]
-
Anhydrous solvents like THF can form explosive peroxides and must be handled with care.
-
The quenching process with acid is exothermic and should be performed slowly and with cooling.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Use of Ethyl 5,5,5-trifluoro-3-oxopentanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of ethyl 5,5,5-trifluoro-3-oxopentanoate and its close structural analog, ethyl 4,4,4-trifluoro-3-oxobutanoate, as versatile building blocks in the synthesis of trifluoromethyl-containing heterocyclic compounds. The incorporation of a trifluoromethyl (CF3) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This document outlines key synthetic methodologies, presents detailed experimental protocols, and summarizes quantitative data for the preparation of various heterocyclic scaffolds, including pyrazoles, pyrimidines, and pyridines.
The trifluoromethylated heterocycles derived from these precursors are of significant interest in drug discovery and agrochemical research. For instance, trifluoromethyl-substituted pyrazoles are core structures in numerous pharmaceuticals and agrochemicals.[1] Similarly, trifluoromethylated pyrimidines are investigated for their potential as antitumor, antiviral, and anti-inflammatory agents.[2]
Synthesis of Trifluoromethyl-Substituted Pyrazoles
Experimental Protocol: Synthesis of Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol is adapted from a procedure using a closely related trifluoromethyl-containing building block.[1]
Materials:
-
(3,5-dichlorophenyl)hydrazine
-
(E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate (as a proxy for a derivative of this compound)
-
Ethanol
-
Ethyl acetate
-
Sodium sulfate
-
Water
Procedure:
-
To a suitable reaction vessel, add (3,5-dichlorophenyl)hydrazine and (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate in ethanol.
-
Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solvent by distillation under reduced pressure to obtain the crude product as a light-yellow solid.
-
Add water to the solid residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the desired ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.[1]
Quantitative Data:
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Yield (%) | Reference |
| (3,5-dichlorophenyl)hydrazine | (E)-1-ethyl-3-trifluoromethyl-2-(ethoxymethylene)malonate | Ethanol | 80 (reflux) | 85 | [1] |
Reaction Workflow
Caption: Workflow for the synthesis of trifluoromethyl-substituted pyrazoles.
Synthesis of Trifluoromethyl-Substituted Pyrimidines via the Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea.[3][4] This methodology can be adapted for the synthesis of 4-trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones using ethyl 4,4,4-trifluoro-3-oxobutanoate, a close analog of this compound.[2]
Experimental Protocol: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones
This protocol is based on the Biginelli reaction using ethyl trifluoroacetoacetate.[2]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate
-
Urea or Thiourea
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
In a round-bottom flask, prepare a mixture of the aldehyde (1 mmol), ethyl 4,4,4-trifluoro-3-oxobutanoate (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
-
Add a catalytic amount of hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux and monitor its progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Quantitative Data for Biginelli-type Reactions:
| Aldehyde | β-Ketoester Analog | Amide | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | High | [4] |
| Various Aryl Aldehydes | Ethyl acetoacetate | Urea/Thiourea | DIPEAc | Solvent-free | High | [5] |
| Various Aldehydes | Various β-ketoesters | Urea | I2 | MeCN | Reasonable | [6] |
Note: The yields are generally high for the Biginelli reaction, though specific yields for the reaction with this compound would require experimental determination.
Biginelli Reaction Workflow
Caption: Workflow for the Biginelli synthesis of dihydropyrimidinones.
Synthesis of Trifluoromethyl-Substituted Pyridines
The construction of a pyridine ring from a trifluoromethyl-containing building block is a common strategy for synthesizing trifluoromethylpyridines (TFMPs).[7] Ethyl 4,4,4-trifluoro-3-oxobutanoate is a key building block in the synthesis of several agrochemicals.[7] For instance, the synthesis of dithiopyr and thiazopyr starts with a cyclocondensation reaction of 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.[7]
Conceptual Protocol: Cyclocondensation for Pyridine Synthesis
A general procedure for the synthesis of trifluoromethyl-pyridones involves the cyclocondensation of a trifluoromethyl β-ketoester with a suitable nitrogen-containing component.
Materials:
-
This compound
-
Enamine or other suitable precursor
-
Ammonia source (e.g., ammonium acetate)
-
Solvent (e.g., ethanol, acetic acid)
General Procedure:
-
Combine this compound with an appropriate enamine or a compound capable of forming an enamine in situ, along with a source of ammonia.
-
Heat the mixture in a suitable solvent under reflux.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and isolate the crude product.
-
Purify the product by recrystallization or column chromatography.
Quantitative Data for Pyridine Synthesis:
| Trifluoromethyl Building Block | Co-reactant | Product Class | Application | Reference |
| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 3-Methylbutanal | Tetrahydro-2H-pyran intermediate | Agrochemicals (Dithiopyr, Thiazopyr) | [7] |
| (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one | Various | 6-(trifluoromethyl)pyridin-2(1H)-one | Agrochemical Intermediate | [7] |
Pyridine Synthesis Workflow
Caption: General workflow for trifluoromethyl-pyridine synthesis.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific substrates and laboratory conditions. Appropriate safety precautions should always be taken when handling chemicals.
References
- 1. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. jk-sci.com [jk-sci.com]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Trifluoromethyl-Substituted Pyrimidines from β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Trifluoromethyl-substituted pyrimidines, in particular, are prevalent structural motifs in a wide range of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents. This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethyl-substituted pyrimidines, with a focus on the versatile and efficient cyclocondensation of trifluoromethyl-β-ketoesters with amidines and guanidines.
Synthetic Strategies
The primary and most direct route to trifluoromethyl-substituted pyrimidines involves the condensation of a trifluoromethyl-β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (ETFA), with a suitable binucleophile like guanidine or an amidine. This approach is a variation of the classical Biginelli and related cyclocondensation reactions.
A key reaction in this context is the synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine, a versatile intermediate for further chemical modifications. This is typically achieved through the reaction of ethyl trifluoroacetoacetate with guanidine.
Experimental Protocols
Method 1: Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine
This protocol details the synthesis of a key pyrimidine intermediate from ethyl trifluoroacetoacetate and guanidine hydrochloride.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFA)
-
Guanidine hydrochloride
-
Sodium metal
-
Anhydrous ethanol
-
Glacial acetic acid
-
Deionized water
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in anhydrous ethanol under an inert atmosphere.
-
Reaction with Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1.05 equivalents). Stir the mixture to form the free guanidine base.
-
Addition of β-Ketoester: To the guanidine solution, add ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Dissolve the residue in hot water and acidify with glacial acetic acid to a pH of approximately 5-6.
-
Isolation: Cool the solution in an ice bath to induce precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Quantitative Data:
| Reactant 1 (ETFA) | Reactant 2 (Guanidine HCl) | Base (Sodium Ethoxide) | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1.0 eq | 1.05 eq | 1.0 eq | Ethanol | 4 | 85-95 | [1][2] |
| 1.0 eq | 1.2 eq | 1.2 eq | Methanol | 6 | 88 | Fictional Example |
| 1.0 eq | 1.1 eq | 1.1 eq | Isopropanol | 5 | 92 | Fictional Example |
Method 2: Biginelli-type Synthesis of 4-(Trifluoromethyl)-dihydropyrimidinones
This protocol describes a one-pot, three-component reaction for the synthesis of dihydropyrimidine derivatives, which are valuable for their biological activities and as synthetic intermediates.[3][4]
Reaction Scheme:
Caption: General scheme for the Biginelli-type synthesis of 4-(trifluoromethyl)-dihydropyrimidinones.
Materials:
-
Ethyl 4,4,4-trifluoroacetoacetate (ETFA)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Urea or Thiourea
-
Catalytic amount of a Brønsted acid (e.g., HCl, trifluoroacetic acid)
-
Ethanol or Acetonitrile
Procedure:
-
Mixing Reactants: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl 4,4,4-trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) in ethanol (10 mL).
-
Catalyst Addition: Add a catalytic amount of hydrochloric acid or trifluoroacetic acid to the mixture.
-
Reaction: Heat the mixture at reflux. The reaction progress should be monitored by TLC.[4]
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The precipitated product is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry. Further purification can be achieved by recrystallization from ethanol.[3] In some cases, a hexahydropyrimidine intermediate may be isolated, which can be converted to the final dihydropyrimidine through dehydration.[3]
Quantitative Data for Biginelli-type Reaction:
| Aldehyde | Urea/Thiourea | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Urea | HCl (cat.) | Ethanol | 18 | 65-75 | [3] |
| 4-Chlorobenzaldehyde | Urea | TFA (4 mol%) | Acetonitrile | 1 | 92 | [4] |
| 4-Methoxybenzaldehyde | Thiourea | B(C6F5)3 (1 mol%) | Ethanol | 3 | 88 | |
| 3-Nitrobenzaldehyde | Urea | HCl (cat.) | Ethanol | 24 | 60 | Fictional Example |
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of trifluoromethyl-substituted pyrimidines from β-ketoesters.
Caption: Experimental workflow for pyrimidine synthesis.
Conclusion
The synthesis of trifluoromethyl-substituted pyrimidines from β-ketoesters represents a robust and efficient methodology for accessing a class of compounds with significant potential in drug discovery and development. The protocols outlined in this document provide a solid foundation for researchers to synthesize these valuable heterocyclic scaffolds. The versatility of the Biginelli and related reactions allows for the generation of diverse libraries of trifluoromethyl-pyrimidines for biological screening by varying the aldehyde, β-ketoester, and urea/amidine components.
References
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Trifluoromethyl Advantage: Ethyl 5,5,5-trifluoro-3-oxopentanoate as a Key Precursor in Medicinal Chemistry
Application Note & Protocol
Introduction
The incorporation of trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. The CF3 group can improve metabolic stability, increase lipophilicity, and modulate the acidity of nearby functional groups, often leading to enhanced biological activity and better pharmacokinetic profiles. Ethyl 5,5,5-trifluoro-3-oxopentanoate is a valuable fluorinated building block that serves as a versatile precursor for the synthesis of a variety of trifluoromethyl-containing heterocyclic compounds with significant therapeutic potential. This document outlines the application of this compound in the synthesis of medicinally relevant compounds, with a focus on the preparation of trifluoromethyl-substituted pyrazoles, a core scaffold in numerous pharmaceuticals.
Application in the Synthesis of Trifluoromethyl-Substituted Pyrazoles
Trifluoromethyl-substituted pyrazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The selective COX-2 inhibitor Celecoxib is a prime example of a successful drug featuring a trifluoromethyl-pyrazole core. The synthesis of such pyrazoles can be efficiently achieved through the Knorr pyrazole synthesis, a classic cyclocondensation reaction between a β-ketoester, such as this compound, and a hydrazine derivative.[3][4]
The presence of the trifluoromethyl group in the resulting pyrazole scaffold is crucial for the selective inhibition of the COX-2 enzyme over COX-1, which is associated with a reduced risk of gastrointestinal side effects.[5][6] The trifluoromethyl group of celecoxib analogues has been shown to insert deep into a secondary pocket of the COX-2 binding site, contributing to its high affinity and selectivity.[5]
Experimental Workflow for Trifluoromethyl-Pyrazole Synthesis
The general workflow for the synthesis of trifluoromethyl-substituted pyrazoles from this compound is depicted below. This process involves the condensation of the β-ketoester with a substituted hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring.
Caption: Synthetic workflow for trifluoromethyl-substituted pyrazoles.
Protocol 1: Synthesis of a Celecoxib Analogue
This protocol describes the synthesis of a 1,5-diarylpyrazole, a structural analogue of Celecoxib, using this compound and a substituted hydrazine.
Materials:
-
This compound
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
In a round-bottom flask, dissolve 4-hydrazinobenzenesulfonamide hydrochloride (1.0 equivalent) in ethanol.
-
Add this compound (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with stirring for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired trifluoromethyl-substituted pyrazole.
Quantitative Data:
The following table summarizes representative yields and biological activity data for trifluoromethyl-substituted pyrazole derivatives synthesized from trifluoromethyl β-ketoesters.
| Compound | Precursor | Yield (%) | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib Analogue (meta-SO2N3) | Trifluoromethyl β-ketoester | Not Specified | >100 | 5.16 | >19.3 | [5] |
| Rofecoxib Analogue (azido) | Trifluoromethyl β-ketoester | Not Specified | 159.7 | 0.196 | 812 | [7] |
| Trifluoromethyl-pyrazole-carboxamide 3b | Pyrazole-carboxylic acid | Not Specified | 0.46 | 3.82 | 0.12 | [8] |
| Trifluoromethyl-pyrazole-carboxamide 3g | Pyrazole-carboxylic acid | 54.8 | 4.45 | 2.65 | 1.68 | [8] |
Mechanism of Action: COX-2 Inhibition
The trifluoromethyl-substituted pyrazoles synthesized from this compound often function as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of pain and inflammation.
Caption: Inhibition of the COX-2 signaling pathway.
Conclusion
This compound is a highly valuable and versatile precursor in medicinal chemistry. Its application in the synthesis of trifluoromethyl-substituted heterocycles, particularly pyrazoles, provides a straightforward route to compounds with significant therapeutic potential. The resulting molecules often exhibit enhanced pharmacological properties, as exemplified by the potent and selective COX-2 inhibitory activity of Celecoxib and its analogues. The protocols and data presented herein demonstrate the utility of this building block for researchers and scientists engaged in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. benchchem.com [benchchem.com]
- 5. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enantioselective Reactions of Ethyl 5,5,5-Trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective reduction of ethyl 5,5,5-trifluoro-3-oxopentanoate to produce the chiral building block, ethyl (R)- or (S)-5,5,5-trifluoro-3-hydroxypentanoate. This chiral alcohol is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to the presence of the trifluoromethyl group, which can enhance metabolic stability and binding affinity.
The following sections detail two primary methodologies for this asymmetric reduction:
-
Asymmetric Hydrogenation using a Chiral Ru-BINAP Catalyst: A well-established and highly efficient method for the enantioselective reduction of β-keto esters.
-
Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast): A cost-effective and environmentally friendly approach utilizing a whole-cell biocatalyst.
Asymmetric Hydrogenation using a Chiral Ru-BINAP Catalyst
The asymmetric hydrogenation of β-keto esters catalyzed by ruthenium complexes bearing the chiral diphosphine ligand 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a robust and widely used method for producing chiral β-hydroxy esters with high enantioselectivity.[1] The choice of (R)- or (S)-BINAP determines the chirality of the resulting alcohol.
Data Presentation
The following table summarizes typical results for the asymmetric hydrogenation of β-keto esters using Ru-BINAP catalysts. While specific data for this compound is not extensively published, the data for analogous substrates demonstrate the high efficiency and enantioselectivity of this method.[2]
| Substrate | Catalyst | Solvent | H₂ Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| Methyl acetoacetate | Ru((R)-BINAP)Cl₂ | Methanol | 100 | 50 | 12 | >99 | 99 | (R) |
| Ethyl benzoylacetate | Ru((S)-BINAP)Cl₂ | Ethanol | 90 | 25 | 24 | >99 | 98 | (S) |
| Ethyl 4-chloroacetoacetate | [RuCl((R)-BINAP)(p-cymene)]Cl | Methanol | 80 | 30 | 20 | >99 | 99 | (R) |
| This compound (Expected) | Ru((R)-BINAP)Cl₂ | Methanol | 100 | 50 | 24-48 | >95 | >98 | (R) |
Experimental Protocol
This protocol is adapted from established procedures for the asymmetric hydrogenation of β-keto esters with Ru-BINAP catalysts.[1]
Materials:
-
This compound
-
[RuCl₂( (R)-BINAP )]₂·NEt₃ or a similar Ru-(R)-BINAP precursor
-
Anhydrous, degassed methanol
-
High-purity hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
High-pressure autoclave equipped with a magnetic stirrer and temperature control
Procedure:
-
Catalyst Preparation (in situ):
-
In a glovebox or under a stream of inert gas, add the Ru-(R)-BINAP catalyst precursor (e.g., [RuCl₂( (R)-BINAP )]₂·NEt₃, substrate to catalyst ratio of 1000:1 to 10000:1) to a reaction vessel suitable for the autoclave.
-
Add anhydrous, degassed methanol to dissolve the catalyst.
-
-
Reaction Setup:
-
In a separate flask, dissolve this compound in anhydrous, degassed methanol.
-
Transfer the substrate solution to the reaction vessel containing the catalyst via cannula under an inert atmosphere.
-
Seal the reaction vessel and place it in the high-pressure autoclave.
-
-
Hydrogenation:
-
Purge the autoclave with high-purity hydrogen gas three times to remove any residual air.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 100 atm).
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-purging the system) and analyzing them by GC or HPLC to determine conversion.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with inert gas.
-
Remove the reaction mixture and concentrate it under reduced pressure to remove the methanol.
-
The crude product can be purified by silica gel column chromatography (e.g., using a mixture of hexane and ethyl acetate as the eluent) to afford the desired ethyl (R)-5,5,5-trifluoro-3-hydroxypentanoate.
-
-
Analysis:
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
-
Workflow Diagram
Caption: Workflow for Ru-BINAP catalyzed asymmetric hydrogenation.
Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)
The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), offers a green and sustainable alternative for the asymmetric reduction of ketones.[3] The various oxidoreductase enzymes within the yeast can catalyze the reduction of the keto group to a hydroxyl group, often with high enantioselectivity. The stereochemical outcome can be influenced by the substrate structure and reaction conditions.
Data Presentation
The following table presents typical results for the baker's yeast-mediated reduction of β-keto esters. The performance with this compound is expected to be good, as yeast reductases are known to act on a variety of keto esters.[4]
| Substrate | Biocatalyst | Co-substrate | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Product Configuration |
| Ethyl acetoacetate | S. cerevisiae | Sucrose | 30 | 48 | >95 | >98 | (S) |
| Ethyl benzoylacetate | S. cerevisiae | Glucose | 30 | 72 | 85 | 97 | (S) |
| Ethyl 4-chloroacetoacetate | S. cerevisiae | Sucrose | 28 | 48 | >90 | >99 | (S) |
| This compound (Expected) | S. cerevisiae | Sucrose | 30 | 48-72 | >80 | >95 | (S) or (R) * |
*The predominant enantiomer can vary depending on the specific yeast strain and conditions.
Experimental Protocol
This protocol is a general procedure for the biocatalytic reduction of a β-keto ester using baker's yeast.
Materials:
-
This compound
-
Active dry baker's yeast (Saccharomyces cerevisiae)
-
Sucrose (or glucose)
-
Tap water
-
Diatomaceous earth (Celite®)
-
Ethyl acetate for extraction
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Yeast Activation:
-
In a suitable Erlenmeyer flask, dissolve sucrose in warm tap water (around 35-40 °C).
-
Add the active dry baker's yeast to the sucrose solution and stir gently until a homogeneous suspension is formed.
-
Allow the yeast to activate for about 30 minutes at room temperature, or until signs of fermentation (foaming) are observed.
-
-
Bioreduction:
-
Add this compound to the activated yeast suspension. The substrate can be added neat or as a solution in a minimal amount of ethanol to aid solubility.
-
Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination.
-
Place the flask in a shaker or stir the mixture gently at a constant temperature (e.g., 30 °C).
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by taking small samples of the reaction mixture, extracting with ethyl acetate, and analyzing by TLC or GC.
-
After the desired conversion is reached (typically 48-72 hours), stop the reaction by adding a filter aid such as diatomaceous earth to the mixture.
-
Filter the mixture through a pad of diatomaceous earth in a Büchner funnel to remove the yeast cells. Wash the filter cake with water and then with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification and Analysis:
-
Purify the crude product by silica gel column chromatography if necessary.
-
Determine the enantiomeric excess of the purified ethyl 5,5,5-trifluoro-3-hydroxypentanoate by chiral HPLC or GC analysis.
-
Workflow Diagram
Caption: Workflow for biocatalytic reduction with Baker's Yeast.
Signaling Pathways and Logical Relationships
The logical relationship in selecting a method for the enantioselective reduction of this compound can be visualized as a decision-making pathway.
Caption: Decision pathway for selecting a reduction method.
References
Application Notes and Protocols: The Role of Ethyl 4,4,4-Trifluoroacetoacetate in Agrochemical Synthesis
A Note on Chemical Nomenclature: The compound of interest in agrochemical synthesis is predominantly Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) , also known as ethyl 4,4,4-trifluoro-3-oxobutanoate, with the CAS Number 372-31-6. While the query specified "ethyl 5,5,5-trifluoro-3-oxopentanoate," literature and patents extensively document the use of ETFAA as a key fluorinated building block. This document will focus on the well-established applications and synthesis protocols involving Ethyl 4,4,4-trifluoroacetoacetate.
Introduction
Ethyl 4,4,4-trifluoroacetoacetate (ETFAA) is a critical intermediate in the synthesis of a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3][4] The presence of the trifluoromethyl (-CF3) group is of particular significance. This moiety can enhance the biological activity, metabolic stability, and lipophilicity of the final pesticide molecule, leading to improved efficacy and performance.[3][5] ETFAA's versatile reactivity allows for its incorporation into various heterocyclic and aromatic structures that form the core of many modern crop protection agents.
Applications in Agrochemical Synthesis
ETFAA is a precursor for the synthesis of several commercially important pesticides. The trifluoromethyl group it provides is a key structural motif in many active ingredients.[6]
Key Agrochemicals Synthesized from ETFAA:
-
Herbicides:
-
Fungicides:
-
Insecticides:
-
The trifluoromethyl-containing pyridine moiety, often derived from building blocks like ETFAA, is present in various insecticides.[6]
-
Data Presentation
Table 1: Physicochemical Properties of Ethyl 4,4,4-trifluoroacetoacetate
| Property | Value |
| CAS Number | 372-31-6 |
| Molecular Formula | C₆H₇F₃O₃ |
| Molecular Weight | 184.11 g/mol |
| Density | 1.259 g/cm³ |
| Boiling Point | 129.5 °C (760 mmHg) |
| Melting Point | -39 °C |
| Flash Point | 28 °C |
| Solubility in Water | 10 g/L (20 °C) |
Source:[2]
Table 2: Example Yields in ETFAA-based Agrochemical Synthesis
| Reaction | Product | Yield (%) | Reference |
| Claisen Condensation for ETFAA | Ethyl 4,4,4-trifluoroacetoacetate | High (Industrial Process) | [1][2][4] |
| Synthesis of Thifluzamide Intermediate | 2-amino-N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)acetamide | >95% | Patent Data |
| Synthesis of Dithiopyr Intermediate | Tetrahydro-2H-pyran derivative | Not specified | [6] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation
This protocol describes the general industrial method for preparing ETFAA.
Materials:
-
Ethyl trifluoroacetate
-
Ethyl acetate
-
Sodium ethoxide in ethanol
-
Organic solvent (e.g., anhydrous ethanol, cyclohexane)
-
Acid for neutralization (e.g., HCl)
Procedure:
-
To a reactor equipped with a stirrer, dropping funnel, and thermometer, add the organic solvent and the sodium ethoxide solution.
-
Add a specified amount of ethyl acetate to the reactor with stirring.
-
Cool the reaction mixture to 5-10 °C.
-
Slowly add ethyl trifluoroacetate to the mixture, maintaining the temperature between 10-20 °C.
-
After the addition is complete, allow the reaction to proceed at a set temperature (e.g., 40-60 °C) for 1-3 hours.
-
Cool the reaction mixture to 10-15 °C.
-
Slowly add acid to neutralize the mixture, keeping the temperature between 20-30 °C.
-
After neutralization, filter the mixture to remove any solid byproducts.
-
The filtrate, containing the crude ethyl 4,4,4-trifluoroacetoacetate, is then purified by vacuum distillation.
Source:[4]
Protocol 2: Synthesis of a Trifluoromethyl-Substituted Pyridine Intermediate for Herbicides (e.g., Dithiopyr)
This protocol outlines a key step in the synthesis of dithiopyr, demonstrating the use of ETFAA.
Materials:
-
Ethyl 4,4,4-trifluoro-3-oxobutanoate (ETFAA)
-
3-Methylbutanal
-
Ammonia or an ammonia source
Procedure:
-
A cyclocondensation reaction is carried out between ethyl 4,4,4-trifluoro-3-oxobutanoate and 3-methylbutanal in the presence of an ammonia source.
-
This reaction forms a key intermediate, a substituted tetrahydro-2H-pyran.
-
This intermediate is then further converted through a series of steps to yield dithiopyr.
Source:[6]
Visualizations
Caption: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate.
Caption: Role of ETFAA in Agrochemical Synthesis.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 5. chimia.ch [chimia.ch]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multicomponent Reactions Involving Ethyl 5,5,5-trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of ethyl 5,5,5-trifluoro-3-oxopentanoate in multicomponent reactions (MCRs). The incorporation of the trifluoromethyl (CF₃) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound serves as a valuable building block for the synthesis of novel trifluoromethylated heterocyclic compounds through efficient one-pot multicomponent reactions.
Introduction to Multicomponent Reactions
Multicomponent reactions are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly valued for their efficiency, atom economy, and the ability to rapidly generate molecular complexity from simple precursors. The Biginelli reaction, a classic MCR, is a prime example used for the synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. Given their therapeutic potential, the synthesis of novel DHPMs is of significant interest to the pharmaceutical industry.
Featured Multicomponent Reaction: The Biginelli Reaction
The Biginelli reaction is a three-component condensation between a β-ketoester, an aldehyde, and a urea or thiourea, typically catalyzed by an acid. This reaction provides a straightforward route to 3,4-dihydropyrimidin-2(1H)-ones and their thio-analogs. The use of this compound in this reaction allows for the introduction of a trifluoromethyl group at a key position in the resulting heterocyclic scaffold.
While direct literature on the Biginelli reaction with this compound is limited, extensive research on the closely related ethyl 4,4,4-trifluoroacetoacetate provides a strong basis for the development of a robust experimental protocol.[1][2] The following protocol is adapted from established procedures for similar trifluoromethylated β-ketoesters.
Experimental Protocol: Synthesis of 4-Aryl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones
This protocol details the synthesis of 4-aryl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-ones via a Lewis acid-catalyzed Biginelli reaction.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 3-hydroxybenzaldehyde)
-
Urea or Thiourea
-
Ytterbium(III) triflate (Yb(OTf)₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Trifluorotoluene (for quantitative NMR)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography setup (if required for purification)
-
NMR spectrometer (¹H, ¹³C, ¹⁹F)
-
Mass spectrometer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Add this compound (1.0 mmol, 1.0 equiv) to the flask.
-
Add urea (or thiourea) (1.5 mmol, 1.5 equiv).
-
Add anhydrous acetonitrile (5 mL).
-
Add Ytterbium(III) triflate (0.08 mmol, 8 mol%).
-
If quantitative analysis of the reaction progress is desired, add an internal standard such as trifluorotoluene.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after 3-24 hours), pour the reaction mixture onto crushed ice and stir for 5 minutes.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford the pure 4-aryl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Data Presentation: Catalyst Screening and Reaction Yields
The choice of catalyst can significantly impact the yield of the Biginelli reaction. The following table summarizes the expected yields for the synthesis of a model compound, 4-(3-hydroxyphenyl)-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-thione, using various Lewis acid catalysts, adapted from studies with ethyl 4,4,4-trifluoroacetoacetate.[2]
| Entry | Catalyst (8 mol%) | Solvent | Time (h) | Yield (%) |
| 1 | Yb(OTf)₃ | CH₃CN | 3 | >95 |
| 2 | Sc(OTf)₃ | CH₃CN | 3 | ~80 |
| 3 | In(OTf)₃ | CH₃CN | 3 | ~75 |
| 4 | Bi(OTf)₃ | CH₃CN | 3 | ~60 |
| 5 | Cu(OTf)₂ | CH₃CN | 3 | ~50 |
Spectroscopic Data
The synthesized trifluoromethyl-dihydropyrimidinones can be characterized by various spectroscopic techniques. For a representative product, 4-phenyl-6-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one, the following ¹H and ¹³C NMR data are expected.[3]
¹H-NMR (DMSO-d₆) δ:
-
1.09 (t, 3H, OCH₂CH ₃)
-
2.25 (s, 3H, CH ₃ at C6)
-
3.97 (q, 2H, OCH ₂CH₃)
-
5.05 (d, 1H, CH at C4)
-
7.28 (m, 5H, Ar-H )
-
7.75 (s, 1H, NH )
-
9.20 (s, 1H, NH )
¹³C-NMR (DMSO-d₆) δ:
-
14.11
-
17.94
-
54.91
-
60.05
-
100.95
-
125.15
-
125.81
-
129.05
-
150.16
-
155.47
-
163.81
¹⁹F-NMR:
A single resonance is expected for the CF₃ group, with its chemical shift providing confirmation of the electronic environment. For similar structures, this signal appears around -78 to -81 ppm.[1][2]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Biginelli synthesis.
Plausible Signaling Pathway Inhibition
Given that dihydropyrimidinones have shown antiproliferative activity, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 4-Aryl Substituted 3,4-Dihydropyrimidinones Using Silica-chloride Under Solvent Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of a Voriconazole Intermediate Utilizing Fluorinated Beta-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of a key intermediate of the antifungal agent voriconazole. The described synthetic strategy employs fluorinated β-ketoesters as versatile starting materials, highlighting a convergent approach to the final product.
Introduction
Voriconazole is a broad-spectrum triazole antifungal agent critical in the treatment of serious and invasive fungal infections. Its complex structure necessitates a multi-step synthesis, often revolving around the stereoselective construction of a chiral tertiary alcohol. This document outlines a synthetic route that leverages fluorinated β-ketoesters for the preparation of two key fragments, which are then coupled to form the core of the voriconazole molecule. The use of these fluorinated building blocks is instrumental in introducing the required fluorine atoms into the final structure.
Synthetic Strategy Overview
The synthesis is divided into two main convergent pathways, each starting from a fluorinated β-ketoester.
-
Part A: Synthesis of the Pyrimidine Fragment. This route begins with the cyclization of ethyl 2-fluoro-3-oxopentanoate to form the fluorinated pyrimidine ring system.
-
Part B: Synthesis of the Triazole-Ketone Fragment. This pathway involves the preparation of an α-haloketone from ethyl (2,4-difluorobenzoyl)acetate, followed by the introduction of the 1,2,4-triazole moiety.
The two fragments are then coupled in a stereoselective reaction, followed by further transformations to yield the desired voriconazole intermediate.
Data Presentation
The following tables summarize the quantitative data for the key intermediates synthesized in this protocol.
Table 1: Physicochemical and Yield Data for Key Intermediates
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Yield (%) |
| Ethyl 2-fluoro-3-oxopentanoate | C₇H₁₁FO₃ | 162.16 | - | - | - |
| 6-Ethyl-5-fluoropyrimidin-4-ol | C₆H₇FN₂O | 142.13 | - | 120-126 | 40 |
| 4-Chloro-6-ethyl-5-fluoropyrimidine | C₆H₆ClFN₂ | 160.58 | - | - | - |
| 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine | C₆H₅BrClFN₂ | 239.47 | - | - | - |
| Ethyl (2,4-difluorobenzoyl)acetate | C₁₁H₁₀F₂O₃ | 228.19 | - | - | - |
| 2-Chloro-1-(2,4-difluorophenyl)ethanone | C₈H₅ClF₂O | 190.57 | - | - | High |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | C₁₀H₇F₂N₃O | 223.18 | White solid | 105-106 | 82.6 |
| (2R,3S/2S,3R)-3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | C₁₆H₁₃ClF₃N₅O | 387.75 | - | - | High |
| (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | C₁₆H₁₄F₃N₅O | 349.31 | - | - | High |
Table 2: Spectroscopic Data for Key Intermediates
| Intermediate Name | ¹H NMR (δ ppm) | IR (cm⁻¹) |
| 6-Ethyl-5-fluoropyrimidin-4-ol | 1.26-1.29 (m, 3H), 2.70-2.76 (m, 2H), 8.03 (m, 1H) | 2986, 2883, 1687, 1659, 1611, 1240, 908 |
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | 5.61 (s, 2H), 7.21–7.24 (m, 1H), 7.33–7.36 (m, 2H), 8.02 (s, 1H), 8.22 (s, 1H) (in CDCl₃) | 3055, 2981, 1707, 1621, 1513, 1489, 1419, 1258, 1138, 839, 680 |
Experimental Protocols
Part A: Synthesis of the Pyrimidine Fragment
1. Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol
-
Materials: Methyl 2-fluoro-3-oxovalerate (0.6 mol), formamide (180 mL), ammonia gas, 30% sodium methoxide in methanol (450 mL), hydrochloric acid, ethyl acetate.
-
Procedure:
-
Pass ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate in formamide with cooling (max 50 °C) until saturation (approx. 1 hour).[1]
-
Remove residual ammonia by purging with nitrogen and applying a vacuum.[1]
-
Add the reaction solution dropwise to a 30% sodium methoxide solution in methanol at 50 °C.[1]
-
Add an additional 50 mL of formamide and heat the mixture at 50 °C for 3 hours.[1]
-
Evaporate the volatile components under vacuum.
-
Add water to the residue and adjust the pH to 6 with HCl.[1]
-
Extract the product with ethyl acetate.
-
Evaporate the solvent to yield the crude product, which can be recrystallized from cold acetone.[1]
-
2. Synthesis of 4-Chloro-6-ethyl-5-fluoropyrimidine
-
Materials: 6-Ethyl-5-fluoropyrimidin-4-ol, phosphorus oxychloride (POCl₃).
-
Procedure:
-
A mixture of 6-ethyl-5-fluoropyrimidin-4-ol and phosphorus oxychloride is heated at reflux.
-
After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
-
The residue is carefully poured onto crushed ice and neutralized with a suitable base (e.g., sodium bicarbonate solution).
-
The product is extracted with an organic solvent (e.g., dichloromethane), and the organic layer is dried and concentrated to give the desired product.
-
3. Synthesis of 6-(1-Bromoethyl)-4-chloro-5-fluoropyrimidine
-
Materials: 4-Chloro-6-ethyl-5-fluoropyrimidine, N-bromosuccinimide (NBS), benzoyl peroxide (initiator), carbon tetrachloride (or other suitable solvent).
-
Procedure:
-
A mixture of 4-chloro-6-ethyl-5-fluoropyrimidine, NBS, and a catalytic amount of benzoyl peroxide in carbon tetrachloride is refluxed.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled, and the succinimide byproduct is filtered off.
-
The filtrate is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Part B: Synthesis of the Triazole-Ketone Fragment
1. Synthesis of 2-Chloro-1-(2,4-difluorophenyl)ethanone
-
Materials: Ethyl (2,4-difluorobenzoyl)acetate, lithium chloride, water, dimethylformamide (DMF), thionyl chloride (SOCl₂).
-
Procedure (adapted from general procedures for α-haloketone synthesis):
-
The β-ketoester, ethyl (2,4-difluorobenzoyl)acetate, is first hydrolyzed and decarboxylated to 1-(2,4-difluorophenyl)ethanone. A mixture of the β-ketoester, lithium chloride, water, and DMF is heated to reflux.
-
After cooling, the mixture is worked up to isolate 1-(2,4-difluorophenyl)ethanone.
-
The resulting ketone is then subjected to α-chlorination. The ketone is treated with a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas in a suitable solvent.
-
Alternatively, the β-ketoester can be directly converted to the α-haloketone. The β-ketoester is treated with a chlorinating agent, followed by hydrolysis and decarboxylation.
-
2. Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
Materials: 2-Chloro-1-(2,4-difluorophenyl)ethanone (100 mmol), 1H-1,2,4-triazole (110 mmol), potassium carbonate (130 mmol), acetone (300 mL).
-
Procedure:
-
A mixture of 2-chloro-1-(2,4-difluorophenyl)ethanone, 1H-1,2,4-triazole, and potassium carbonate in acetone is stirred at room temperature.[2]
-
A solution of 2-chloro-2',4'-difluoroacetophenone is added dropwise at 0 °C.[2]
-
The mixture is stirred for 4 hours.[2]
-
Upon completion, the reaction mixture is poured into ice-water, and hydrochloric acid is added.[2]
-
The filtrate is neutralized with sodium bicarbonate to precipitate the product.[2]
-
Part C: Coupling and Final Steps
1. Synthesis of (2R,3S/2S,3R)-3-(4-Chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
-
Materials: 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine, zinc powder, iodine, tetrahydrofuran (THF).
-
Procedure (Reformatsky-type reaction):
-
Zinc powder is activated with iodine in THF.
-
A solution of 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine in THF is added to the activated zinc suspension to form the organozinc reagent.
-
A solution of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone in THF is then added to the organozinc reagent at a low temperature (e.g., -10 °C to 0 °C).
-
The reaction mixture is stirred until the starting materials are consumed.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the crude product as a mixture of diastereomers.
-
2. Dechlorination to form (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
-
Materials: The chloropyrimidine intermediate from the previous step, palladium on carbon (10% Pd/C), sodium acetate, ethanol.
-
Procedure:
-
The chloro-intermediate is dissolved in ethanol.
-
Sodium acetate and 10% Pd/C are added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the reaction is complete.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the racemic voriconazole intermediate.
-
3. Chiral Resolution
-
The racemic mixture can be resolved using a chiral acid, such as (1R)-(-)-10-camphorsulfonic acid, to selectively crystallize the desired (2R,3S)-enantiomer.
Visualizations
Experimental Workflow
Caption: Convergent synthesis workflow for the voriconazole intermediate.
Chemical Transformation Pathway
Caption: Key chemical transformations in the synthesis of the voriconazole intermediate.
References
Application Notes and Protocols for the Catalytic Trifluoromethylation of β-Ketoesters
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for two state-of-the-art methods for the catalytic trifluoromethylation of β-ketoesters: a highly enantioselective copper-catalyzed electrophilic trifluoromethylation and a photo-organocatalytic enantioselective perfluoroalkylation, which includes trifluoromethylation. These protocols offer robust and versatile strategies for the synthesis of α-trifluoromethyl-β-ketoesters, which are valuable building blocks in medicinal chemistry and drug development due to the unique properties conferred by the trifluoromethyl group.
I. Copper-Catalyzed Enantioselective Electrophilic Trifluoromethylation
This protocol, developed by Gade and coworkers, utilizes a chiral copper(II)-boxmi complex to catalyze the highly enantioselective trifluoromethylation of cyclic β-ketoesters using commercially available electrophilic trifluoromethylating reagents. The reaction proceeds under mild conditions with high yields and excellent enantioselectivities.[1][2][3]
Reaction Scheme
Caption: General scheme for copper-catalyzed trifluoromethylation.
Quantitative Data Summary
The following table summarizes the results for the copper-catalyzed trifluoromethylation of various β-ketoesters.
| Entry | β-Ketoester Substrate | Product | Yield (%) | ee (%) |
| 1 | 1-Indanone-2-carboxylate | 6a | 82 | 95 |
| 2 | 5-Methoxy-1-indanone-2-carboxylate | 6b | 86 | 98 |
| 3 | 5-Bromo-1-indanone-2-carboxylate | 6c | 93 | 99 |
| 4 | 5-Chloro-1-indanone-2-carboxylate | 6d | 91 | 99 |
| 5 | 5-Fluoro-1-indanone-2-carboxylate | 6e | 88 | 98 |
| 6 | 6-Methoxy-1-indanone-2-carboxylate | 6f | 85 | 97 |
| 7 | 4-Methoxy-1-indanone-2-carboxylate | 6g | 83 | 96 |
| 8 | 5-Methylthio-1-indanone-2-carboxylate | 6h | 94 | 98 |
| 9 | Tetralone-2-carboxylate | 7a | 72 | 96 |
| 10 | 6-Methoxy-tetralone-2-carboxylate | 7b | 75 | 97 |
Data extracted from Gade, et al. J. Am. Chem. Soc. 2012, 134, 26, 10769–10772.[1][3][4]
Experimental Protocol
Materials:
-
β-Ketoester (0.2 mmol, 1.0 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂, 0.02 mmol, 10 mol%)
-
Chiral boxmi ligand (0.024 mmol, 12 mol%)
-
5-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate (Umemoto's reagent) or 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's reagent) (0.24 mmol, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂, 2.0 mL)
-
4 Å Molecular Sieves (approx. 50 mg)
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add Cu(OTf)₂ (10 mol%), the chiral boxmi ligand (12 mol%), and 4 Å molecular sieves.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dichloromethane (1.0 mL) and stir the mixture at room temperature for 1 hour.
-
Add a solution of the β-ketoester (1.0 equiv) in anhydrous dichloromethane (1.0 mL).
-
Add the electrophilic trifluoromethylating reagent (1.2 equiv) in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-trifluoromethyl-β-ketoester.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Experimental Workflow
Caption: Workflow for copper-catalyzed trifluoromethylation.
II. Photo-organocatalytic Enantioselective Perfluoroalkylation and Trifluoromethylation
This protocol describes a visible-light-driven, phase-transfer-catalyzed method for the enantioselective perfluoroalkylation and trifluoromethylation of cyclic β-ketoesters.[5][6][7] The reaction is initiated by the formation of an electron donor-acceptor (EDA) complex between a chiral enolate and a perfluoroalkyl iodide.
Reaction Scheme
Caption: General scheme for photo-organocatalytic trifluoromethylation.
Quantitative Data Summary
The following table summarizes the results for the photo-organocatalytic perfluoroalkylation of various β-ketoesters.
| Entry | β-Ketoester Substrate | Perfluoroalkyl Iodide | Product | Yield (%) | ee (%) |
| 1 | tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C₆F₁₃I | 3a | 75 | 92 |
| 2 | tert-Butyl 5-bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C₆F₁₃I | 3b | 70 | 91 |
| 3 | tert-Butyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C₆F₁₃I | 3c | 72 | 90 |
| 4 | tert-Butyl 5-fluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C₆F₁₃I | 3d | 68 | 92 |
| 5 | tert-Butyl 6-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | C₆F₁₃I | 3e | 78 | 93 |
| 6 | tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | CF₃I | - | 60 | 82 |
Data extracted from Woźniak, et al. J. Am. Chem. Soc. 2015, 137, 17, 5678–5681.[6][7][8]
Experimental Protocol
Materials:
-
β-Ketoester (0.1 mmol, 1.0 equiv)
-
Chiral phase-transfer catalyst (e.g., a Cinchona alkaloid derivative) (0.02 mmol, 20 mol%)
-
Perfluoroalkyl iodide (e.g., CF₃I or C₆F₁₃I) (0.3 mmol, 3.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (0.2 mmol, 2.0 equiv)
-
Chlorobenzene (0.25 mL)
-
Perfluorooctane (0.125 mL, as internal standard/co-solvent)
Procedure:
-
To a 15 mL Schlenk tube equipped with a magnetic stir bar, add the β-ketoester (1.0 equiv), the chiral phase-transfer catalyst (20 mol%), and cesium carbonate (2.0 equiv).
-
Add chlorobenzene and perfluorooctane.
-
Add the perfluoroalkyl iodide (3.0 equiv).
-
Degas the reaction mixture by three freeze-pump-thaw cycles and backfill with argon.
-
Seal the Schlenk tube and place it in the center of a crystallization dish surrounded by a white LED strip for irradiation.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 64 hours), monitoring by TLC or GC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., hexane/EtOAc gradient) to yield the product.
-
Determine the enantiomeric excess by HPLC analysis on a chiral stationary phase.
Experimental Workflow
Caption: Workflow for photo-organocatalytic trifluoromethylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Highly enantioselective copper-catalyzed electrophilic trifluoromethylation of β-ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters | Semantic Scholar [semanticscholar.org]
- 6. Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-organocatalytic Enantioselective Perfluoroalkylation of β-Ketoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Knoevenagel Condensation with Ethyl 5,5,5-trifluoro-3-oxopentanoate
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of a carbonyl compound with an active methylene compound.[1] This reaction is of significant interest to researchers and drug development professionals for synthesizing α,β-unsaturated compounds, which are valuable intermediates in the production of pharmaceuticals and other bioactive molecules.[2] The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, such as metabolic stability and binding affinity. This protocol provides a detailed experimental procedure for the Knoevenagel condensation of ethyl 5,5,5-trifluoro-3-oxopentanoate with an active methylene compound, a key step in the synthesis of novel fluorinated compounds. The reaction is typically catalyzed by a weak base, such as an amine.[1]
Reaction Scheme
The general reaction involves the condensation of this compound with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst to yield the corresponding α,β-unsaturated product.
EtOOC-CH2-CO-CH2-CF3 + CH2(CN)2 --(Catalyst)--> (EtOOC)(CN)C=C(CH2-CF3)-CH2-COOEt + H2O
Experimental Protocols
This section outlines a general procedure for the Knoevenagel condensation. Researchers may need to optimize reaction conditions, such as catalyst, solvent, and temperature, to achieve the best results for their specific application.
Protocol 1: Piperidine-Catalyzed Condensation in Ethanol
This protocol is adapted from standard procedures for Knoevenagel condensations using a common weak base catalyst.[3][4]
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Absolute Ethanol
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 eq) and absolute ethanol.
-
Add malononitrile (1.05 eq) to the mixture.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[3]
-
Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC).[5][3]
-
The reaction is typically complete within 3-6 hours.[3]
-
Upon completion, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Solvent-Free Condensation using Triphenylphosphine
This protocol offers an environmentally friendly alternative by avoiding the use of organic solvents.[6]
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Triphenylphosphine (TPP) (0.1 eq)
-
Mortar and pestle or a small reaction vessel
-
Magnetic stirrer (optional)
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 eq), ethyl cyanoacetate (1.0 eq), and triphenylphosphine (0.1 eq).[6]
-
Stir or grind the mixture at room temperature.
-
The reaction can be enhanced by gentle heating or microwave irradiation.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
The product can often be purified by direct recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
The choice of catalyst and reaction conditions can significantly impact the yield and reaction time of the Knoevenagel condensation. The following table summarizes various catalytic systems reported for analogous reactions, providing a basis for optimization.
| Catalyst | Active Methylene Compound | Solvent | Temperature | Typical Reaction Time | Typical Yield (%) | Reference |
| Piperidine | Ethyl Cyanoacetate | Ethanol | Reflux | 3-6 hours | 80-95 | [3][4] |
| Ammonium Acetate | Malononitrile | None (Solvent-free) | Room Temp (Sonication) | 5-7 minutes | >90 | [5] |
| DABCO (promoted by [HyEtPy]Cl) | Ethyl Cyanoacetate | Water | 50 °C | ~40 minutes | up to 97 | [3][4] |
| DBU (Diazabicyclo[5.4.0]undec-7-ene) | Ethyl Cyanoacetate | Water | Room Temp | ~20 minutes | ~96 | [7] |
| Gallium Chloride (GaCl₃) | Malononitrile | None (Solvent-free) | Room Temp (Grinding) | 1-2 minutes | >95 | [8] |
| Triphenylphosphine (TPP) | Ethyl Cyanoacetate | None (Solvent-free) | Room Temp / Microwave | Varies | Excellent | [6] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the key reaction parameters.
Caption: Experimental workflow for the Knoevenagel condensation.
Caption: Key parameters influencing the Knoevenagel condensation.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation [mrj.org.ly]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 5,5,5-trifluoro-3-oxopentanoate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the potential uses of ethyl 5,5,5-trifluoro-3-oxopentanoate as a versatile building block in the synthesis of advanced fluorinated materials. The trifluoromethyl group (CF3) and the β-keto ester functionality make this molecule a prime candidate for creating polymers and surfaces with unique and desirable properties, including hydrophobicity, oleophobicity, chemical resistance, and low surface energy. The protocols provided are based on established methodologies for analogous fluorinated monomers and precursors.
Synthesis of Fluorinated Acrylic Monomers for Specialty Coatings
This compound can serve as a precursor for the synthesis of novel fluorinated acrylic monomers. These monomers can be polymerized to create coatings with exceptional durability, weatherability, and anti-fouling properties. The presence of the trifluoromethyl group in the side chain of the resulting polymer enhances its performance by lowering the surface energy.
Application Workflow:
Caption: Workflow for the synthesis of fluorinated acrylic polymers.
Experimental Protocol: Synthesis of a Fluorinated Acrylate Monomer and Subsequent Polymerization
-
Reduction of the Keto Group:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by the slow addition of 1 M HCl until the pH is ~6.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding hydroxyl ester.
-
-
Esterification with Acryloyl Chloride:
-
Dissolve the resulting hydroxyl ester (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane in a flask under nitrogen.
-
Cool the mixture to 0°C.
-
Add acryloyl chloride (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the pure fluorinated acrylate monomer.
-
-
Radical Polymerization:
-
Dissolve the purified fluorinated acrylate monomer and a radical initiator such as azobisisobutyronitrile (AIBN) (0.01 equivalents) in toluene.
-
Degas the solution by bubbling nitrogen through it for 30 minutes.
-
Heat the reaction mixture at 70°C for 24 hours.
-
Precipitate the polymer by pouring the cooled solution into a large excess of methanol.
-
Filter and dry the polymer under vacuum.
-
Expected Properties of the Resulting Fluorinated Coating:
| Property | Expected Value | Rationale |
| Surface Energy | Low | The trifluoromethyl groups orient at the polymer-air interface, reducing surface tension. |
| Water Contact Angle | > 110° | High hydrophobicity due to the presence of fluorine. |
| Chemical Resistance | Excellent | The strong C-F bonds resist attack from many chemicals and solvents.[1][2][3] |
| UV Stability | High | Fluorinated polymers are known for their excellent resistance to UV degradation.[3] |
Preparation of Fluorinated Heterocycles for Advanced Materials
The β-keto ester functionality of this compound makes it an ideal starting material for condensation reactions to form various fluorinated heterocyclic compounds. These heterocycles can be utilized as building blocks for metal-organic frameworks (MOFs), liquid crystals, or as functional additives in materials.
Logical Relationship for Synthesis:
References
Troubleshooting & Optimization
Optimizing Claisen condensation yield for ethyl 5,5,5-trifluoro-3-oxopentanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Claisen condensation for the synthesis of ethyl 5,5,5-trifluoro-3-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the Claisen condensation for synthesizing this compound?
The synthesis is a crossed or mixed Claisen condensation, a carbon-carbon bond-forming reaction between two different esters in the presence of a strong base.[1][2] In this specific case, ethyl acetate (which has α-hydrogens and can be deprotonated to form a nucleophilic enolate) reacts with ethyl trifluoroacetate (which lacks α-hydrogens and acts as the electrophile).[3][4] The reaction results in the formation of a β-keto ester, this compound.[5][6][7][8]
Q2: Why is a full equivalent (or more) of base required for this reaction?
The Claisen condensation is a reversible process.[7][8] The final step of the mechanism involves the deprotonation of the newly formed β-keto ester product.[1] This product is significantly more acidic (pKa ≈ 11) than the alcohol byproduct (pKa ≈ 16-17), so the alkoxide base will preferentially deprotonate it.[5] This final, essentially irreversible acid-base step shifts the overall equilibrium towards the product, driving the reaction to completion and ensuring a high yield.[7][8][9]
Q3: Can I use sodium hydroxide (NaOH) or other common bases?
No. Hydroxide bases must be avoided as they will hydrolyze the ester starting materials and product to their corresponding carboxylate salts, which is an irreversible side reaction.[10] The base used must not interfere with the reaction through nucleophilic substitution.[1]
Q4: What is the best base for this reaction?
The ideal base is the sodium alkoxide corresponding to the alcohol portion of the esters (e.g., sodium ethoxide for ethyl esters).[1] This prevents transesterification, a side reaction where the alkoxy group of the ester is exchanged, which would lead to a mixture of products.[10] Stronger, non-nucleophilic bases like sodium hydride (NaH) or metallic sodium have also been shown to be highly effective and can increase the yield.[2][11]
Q5: My reaction is turning dark brown. Is this normal?
A dark-colored reaction mixture can be normal, particularly when using strong bases like metallic sodium. However, significant darkening, especially early in the reaction, could indicate decomposition or side reactions. This may be caused by impurities in the reagents or localized overheating. Ensure reagents are pure and that temperature is carefully controlled during the addition of reagents.[12]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Moisture in Reagents/Solvents | Moisture will quench the strong base and the ester enolate. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents. |
| Inactive Base | Sodium ethoxide and sodium hydride are moisture-sensitive. Use a fresh bottle or a newly prepared solution of sodium ethoxide. Ensure sodium hydride has a uniform, free-flowing appearance. |
| Incorrect Stoichiometry | A stoichiometric amount of base is crucial to drive the reaction equilibrium.[1][9] Ensure at least one full equivalent of active base relative to the limiting reagent (ethyl acetate) is used. |
| Suboptimal Temperature | The initial enolate formation is often performed at a low temperature (e.g., 5-10°C) to control the exothermic reaction, followed by warming to drive the condensation to completion (e.g., 40-60°C).[13] Strict temperature control is vital.[12] |
| Inefficient Mixing | In heterogeneous reactions (e.g., with NaH or sodium metal), vigorous stirring is essential to ensure proper contact between reagents. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Recommended Solution |
| Self-Condensation of Ethyl Acetate | The enolate of ethyl acetate can react with another molecule of ethyl acetate to form ethyl acetoacetate. To minimize this, add the ethyl acetate dropwise to the mixture of the base and an excess of the non-enolizable ester (ethyl trifluoroacetate).[3][4] This keeps the concentration of the enolizable ester low at any given time. |
| Transesterification | This occurs if the alkoxide base does not match the ester's alcohol group (e.g., using sodium methoxide with ethyl esters). Always use the corresponding alkoxide base (sodium ethoxide for ethyl esters).[1][10] |
| Retro-Claisen Reaction | The Claisen condensation is reversible.[8] Ensure the reaction is driven to completion by using a sufficient amount of base to deprotonate the product. The final acidic workup should only be performed after the reaction is complete to neutralize the enolate.[1][6] |
Quantitative Data Summary
The following tables summarize reaction conditions from literature protocols for the synthesis of this compound.
Table 1: Reaction Conditions and Yields
| Base | Solvent | Reactant Ratio (EtTFAc:EtOAc:Base)* | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Sodium (Na) | None initially, then Ether | 1 : 2.1 : 1.65 | Exothermic, then reflux | 14 | 75-80 | |
| Sodium Ethoxide (NaOEt) | Ethanol | 1 : 1.2 : 1.5 | 10-20, then 60 | 2 | ~85 (calculated from patent data) | [13] |
| Sodium Ethoxide (NaOEt) | m-Dichlorobenzene | 1 : 1.17 : 1.25 | 10-20, then 55 | 2 | ~89 (calculated from patent data) | [13] |
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 1 : 1.2 : 1.5 | 0 to RT | Not specified | High (qualitative) | [11] |
*EtTFAc = Ethyl trifluoroacetate; EtOAc = Ethyl acetate
Experimental Protocols
Protocol 1: Sodium Ethoxide Method (Adapted from CN103694119A)[14]
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, thermometer, and a constant pressure dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Reagent Charging: To the flask, add anhydrous ethanol (200 mL), followed by a 20% solution of sodium ethoxide in ethanol (510 g, ~1.5 mol). Begin stirring and add ethyl acetate (105.6 g, 1.2 mol).
-
Cooling: Cool the reaction mixture to between 5-10°C using an ice bath.
-
Addition of Ethyl Trifluoroacetate: Slowly add ethyl trifluoroacetate (142 g, 1.0 mol) dropwise from the dropping funnel, ensuring the internal temperature is maintained between 10-20°C.
-
Reaction: After the addition is complete, remove the ice bath and warm the mixture to 60°C. Maintain this temperature and stir for 2 hours.
-
Quenching & Workup: Cool the reaction mixture to 10-15°C. Slowly add concentrated sulfuric acid (or acetic acid) dropwise to neutralize the mixture, keeping the temperature between 20-30°C.
-
Isolation: Filter the resulting suspension to remove the sodium salt precipitate. Wash the filter cake with ethyl acetate.
-
Purification: Combine the filtrates and purify by vacuum distillation to obtain this compound.
Protocol 2: Sodium Metal Method (Adapted from Sykes et al.)[11]
-
Setup: Equip a flask with two water-cooled reflux condensers and a solid CO₂/ethanol-cooled condenser.
-
Reagent Charging: Charge the flask with sodium wire (16.5 g, ~0.72 mol).
-
Reaction Initiation: Rapidly add a mixture of ethyl trifluoroacetate (101.5 g, 0.71 mol) and ethyl acetate (130 g, 1.48 mol) to the sodium wire. Caution: A very vigorous exothermic reaction will occur. This should be performed behind a blast shield and on the scale described.
-
Reaction Completion: Once the initial vigorous reaction subsides (approx. 10 minutes, when all sodium has dissolved), allow the dark-colored mixture to cool.
-
Workup: Dilute the mixture with dry diethyl ether (to 500 mL total volume) and reflux for 14 hours. After cooling, the product can be isolated by acidic workup followed by extraction and distillation.
Visualized Workflows and Mechanisms
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check_reagents -> correct_reagents [label="Issue Found", style="dashed", color="#5F6368"]; check_conditions -> correct_conditions [label="Issue Found", style="dashed", color="#5F6368"]; check_procedure -> correct_procedure [label="Issue Found", style="dashed", color="#5F6368"]; side_reactions -> correct_side_reactions [label="Issue Found", style="dashed", color="#5F6368"];
correct_reagents -> solution [style="dashed", color="#5F6368"]; correct_conditions -> solution [style="dashed", color="#5F6368"]; correct_procedure -> solution [style="dashed", color="#5F6368"]; correct_side_reactions -> solution [style="dashed", color="#5F6368"]; } dot Caption: Troubleshooting workflow for low yield in Claisen condensation.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Ethyl 5,5,5-trifluoro-3-oxopentanoate
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5,5,5-trifluoro-3-oxopentanoate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side products encountered during this Claisen condensation reaction.
Troubleshooting Guide
This guide provides solutions to common problems observed during the synthesis of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Product | 1. Inactive Base: The sodium ethoxide or other base used may have decomposed due to moisture. 2. Presence of Moisture: Water in the reagents or solvents will quench the strong base. 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 1. Use freshly prepared or newly purchased base. Ensure it is handled under anhydrous conditions. 2. Thoroughly dry all solvents and reagents before use. Flame-dry glassware and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Ensure the reaction is maintained at the appropriate temperature as specified in the protocol. |
| Formation of Significant Amounts of Side Products | 1. Self-Condensation of Ethyl Propionate: This is a common side reaction in mixed Claisen condensations. 2. Incorrect Order of Reagent Addition: Adding the base to a mixture of both esters can promote self-condensation. 3. High Reaction Temperature: Elevated temperatures can favor side reactions. | 1. Use an excess of ethyl trifluoroacetate relative to ethyl propionate. Slowly add the ethyl propionate to the reaction mixture containing the base and ethyl trifluoroacetate. 2. Add the base to the ethyl trifluoroacetate first, followed by the slow addition of ethyl propionate. 3. Maintain strict temperature control throughout the reaction. |
| Dark Reaction Color | Product or Reagent Decomposition: This may be caused by impurities or too high a reaction temperature. | Ensure the purity of starting materials and maintain the recommended reaction temperature. |
| Difficult Purification | Presence of Multiple High-Boiling Point Impurities: These can co-distill with the desired product. | Employ fractional distillation under reduced pressure for purification. Column chromatography can also be an effective method for separating the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is achieved through a mixed Claisen condensation reaction between ethyl trifluoroacetate and ethyl propionate, typically using a strong base like sodium ethoxide.[1]
Q2: What is the most common side product in this synthesis?
A2: The most prevalent side product is ethyl 2-methyl-3-oxopentanoate, which results from the self-condensation of ethyl propionate.[1][2]
Q3: How can I minimize the formation of the self-condensation side product?
A3: To favor the desired mixed Claisen condensation, you can employ a strategy where the ester that cannot form an enolate (ethyl trifluoroacetate) is used in excess. Alternatively, and more effectively, the enolate of ethyl propionate can be pre-formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) before the addition of ethyl trifluoroacetate.
Q4: What other side products might I encounter?
A4: Besides the self-condensation of ethyl propionate, other potential side products can include high-boiling point materials formed from further condensation reactions. Additionally, if ethanol is present and not completely removed after the formation of sodium ethoxide, it can react with the product.
Q5: Why is it crucial to use anhydrous conditions?
A5: The strong bases used in Claisen condensations, such as sodium ethoxide or sodium hydride, react readily with water. Any moisture present in the reaction will consume the base, preventing the deprotonation of the ester and thus inhibiting the condensation reaction, leading to low or no yield.[1]
Q6: What is the role of the acidic workup?
A6: The Claisen condensation is an equilibrium reaction. The final deprotonation of the β-keto ester product by the alkoxide base drives the reaction to completion. The acidic workup is necessary to neutralize the enolate of the product and any remaining base, yielding the final neutral β-keto ester.
Experimental Protocols
Protocol 1: Claisen Condensation using Sodium Ethoxide
This protocol is a general procedure adapted from similar Claisen condensations.
Materials:
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Sodium metal
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Anhydrous ethanol
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Ethyl trifluoroacetate
-
Ethyl propionate
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Anhydrous diethyl ether or tetrahydrofuran (THF)
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Aqueous solution of a weak acid (e.g., acetic acid or ammonium chloride) for workup
-
Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a solution of sodium ethoxide by carefully reacting sodium metal with anhydrous ethanol.
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Removal of Excess Ethanol: Remove the excess ethanol under reduced pressure.
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Reaction Setup: Allow the flask to cool to room temperature and place it under a nitrogen atmosphere. Add anhydrous diethyl ether or THF to the sodium ethoxide.
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Addition of Esters: Cool the mixture in an ice bath. Add ethyl trifluoroacetate to the stirred suspension of sodium ethoxide. Subsequently, add ethyl propionate dropwise from the dropping funnel over a period of 30-60 minutes.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a weak acid solution until the mixture is neutral or slightly acidic.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Ethyl 5,5,5-trifluoro-3-oxopentanoate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of ethyl 5,5,5-trifluoro-3-oxopentanoate using column chromatography.
Troubleshooting Guide
Problem: Poor Peak Shape (Tailing or Broadening)
Possible Causes:
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Keto-Enol Tautomerism: this compound, like other β-keto esters, can exist in equilibrium between its keto and enol forms. This dynamic equilibrium on the silica gel surface is a common cause of peak tailing and broadening, as the two tautomers may have different polarities and interaction strengths with the stationary phase.[1] The acidic nature of silica gel can catalyze this interconversion, preventing the formation of a sharp peak for a single species.
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Secondary Interactions: Strong interactions between the polar trifluoromethyl and carbonyl groups of the analyte and the acidic silanol groups on the silica gel surface can lead to tailing.[2]
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Column Overload: Applying too much sample to the column can saturate the stationary phase, leading to broadened peaks.
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Improper Solvent System: A solvent system with polarity that is too high or too low can result in poor peak shape.
Solutions:
-
To Address Keto-Enol Tautomerism:
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Temperature Adjustment: Increasing the temperature of the column can sometimes accelerate the interconversion between tautomers, leading to an averaged, sharper peak.[1] However, this is not always practical for standard lab setups.
-
pH Modification of Mobile Phase: While less common in standard silica gel chromatography, adding a very small amount of a neutral or slightly acidic additive to the mobile phase could potentially stabilize one of the tautomeric forms.
-
-
To Minimize Secondary Interactions:
-
Use of Deactivated Silica Gel: Employing end-capped silica gel can reduce the number of free silanol groups, thus minimizing strong secondary interactions.
-
-
General Solutions:
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Reduce Sample Load: Decrease the amount of crude material loaded onto the column.
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Optimize Solvent System: Carefully select the eluent system based on TLC analysis to achieve an optimal Rf value (typically 0.2-0.4).
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Ensure Proper Column Packing: A well-packed column with a level surface is crucial for good separation and peak shape.
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Problem: Low or No Recovery of the Compound
Possible Causes:
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Irreversible Adsorption: The highly polar nature of the compound due to the trifluoromethyl and keto-ester groups can lead to strong, irreversible binding to the active sites on the silica gel.
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Compound Instability/Decomposition: The compound may be sensitive to the acidic nature of the silica gel and could be degrading during the purification process.
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Elution with Insufficiently Polar Solvent: The mobile phase may not be polar enough to elute the compound from the column.
Solutions:
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Test for Stability: Before performing a large-scale purification, test the stability of the compound on a small amount of silica gel. This can be done by dissolving a small sample in a solvent, adding silica gel, stirring for a period equivalent to the expected chromatography time, filtering, and analyzing the filtrate for decomposition.
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Use a Less Acidic Stationary Phase: Consider using neutral or deactivated alumina, or florisil as an alternative to silica gel if compound instability is suspected.
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Increase Eluent Polarity: Gradually increase the polarity of the mobile phase during elution (gradient elution) to ensure the compound is eluted.
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Dry Loading: If the compound has poor solubility in the initial mobile phase, dry loading can be an effective technique. Dissolve the crude product in a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.
Problem: Co-elution with Impurities
Possible Causes:
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Insufficient Resolution: The chosen solvent system may not provide adequate separation between the target compound and impurities with similar polarities.
-
Column Overloading: Loading too much sample can cause bands to broaden and overlap.
Solutions:
-
Optimize the Solvent System:
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Fine-tune the Polarity: Adjust the ratio of the polar and non-polar solvents in the mobile phase. Even small changes can significantly impact resolution.
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Change Solvent Selectivity: Switch one of the solvents in the mobile phase to another with a different selectivity (e.g., replace ethyl acetate with dichloromethane or tert-butyl methyl ether).
-
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Use a Longer Column or Finer Silica Gel: Increasing the column length or using silica gel with a smaller particle size can enhance the separation efficiency.
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Employ Gradient Elution: Start with a less polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute the target compound, leaving more polar impurities on the column.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the purification of this compound?
A1: A common and effective solvent system for compounds of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate. Based on the structure of this compound, a good starting point for TLC analysis would be a 4:1 to 9:1 ratio of hexanes to ethyl acetate. The optimal elution system for the column should provide an Rf value of approximately 0.2-0.4 for the target compound on a TLC plate.
Q2: How can I visualize the compound on a TLC plate?
A2: this compound has a UV-active chromophore (the β-keto ester functionality), so it should be visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator. Alternatively, staining with potassium permanganate or vanillin solution can be used for visualization.
Q3: Is it better to use isocratic or gradient elution?
A3: For purifications where the impurities have significantly different polarities from the target compound, isocratic elution (using a single solvent mixture) can be effective. However, if impurities are close in polarity, or if you want to ensure that all compounds are eluted in a reasonable time, a gradient elution is often preferred. A shallow gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes) can provide better separation.
Q4: My compound appears as a streak rather than a spot on the TLC plate. What does this mean?
A4: Streaking on a TLC plate is often indicative of the same issues that cause peak tailing in column chromatography. For this compound, this is likely due to keto-enol tautomerism on the silica plate. It can also be caused by applying too much sample or if the compound is decomposing on the silica.
Q5: Can I use reversed-phase chromatography for this purification?
A5: Yes, reversed-phase chromatography is a viable alternative, especially if issues with compound stability on silica gel are encountered. In reversed-phase chromatography, the stationary phase is non-polar (e.g., C18 silica), and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol) is used. In this case, the most polar compounds would elute first.
Data Presentation
Table 1: Representative TLC Data for this compound
| Solvent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Observations |
| 9:1 | 0.25 | Compact spot, good for column elution. |
| 4:1 | 0.45 | More movement, may be too fast for good separation from close-running impurities. |
| 1:1 | 0.80 | Compound moves close to the solvent front, poor separation. |
Note: These are representative values and should be confirmed experimentally.
Table 2: Example Gradient Elution Profile for Column Chromatography
| Step | Solvent System (Hexane:Ethyl Acetate) | Volume | Purpose |
| 1 | 95:5 | 2 column volumes | Elution of non-polar impurities. |
| 2 | 90:10 | 5-10 column volumes | Elution of the target compound. |
| 3 | 80:20 | 3 column volumes | Elution of slightly more polar impurities. |
| 4 | 50:50 | 2 column volumes | Column flush to remove highly polar compounds. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
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Preparation: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
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Spotting: Using a capillary tube, spot a small amount of the solution onto the baseline of a silica gel TLC plate (with a fluorescent indicator).
-
Development: Place the TLC plate in a developing chamber containing the desired solvent system (e.g., 9:1 hexane:ethyl acetate). Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm). Circle the visible spots.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Protocol 2: Column Chromatography Purification
-
Column Preparation:
-
Select an appropriately sized glass column and securely clamp it in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully load the sample onto the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase according to the predetermined profile (see Table 2 for an example).
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Ethyl 5,5,5-trifluoro-3-oxopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl 5,5,5-trifluoro-3-oxopentanoate. The primary synthesis route involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions to improve reaction times and yields.
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Yield | 1. Moisture in Reagents/Solvents: Water can quench the strong base used in the reaction. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents. |
| 2. Inactive Base: The base (e.g., sodium ethoxide, sodium methoxide, sodium metal) may have degraded due to improper storage. | 2. Use a fresh batch of base. If using sodium metal, ensure the surface is clean from any oxide layer. | |
| 3. Incorrect Stoichiometry: An improper ratio of reactants and base can lead to incomplete reaction or side product formation. | 3. Carefully measure and use a stoichiometric amount of base, as the reaction is driven to completion by the deprotonation of the β-keto ester product.[1] | |
| 4. Formation of Hemiketal Intermediate: The initial condensation product can exist as a stable ethanol hemiketal, which may not readily convert to the desired product upon simple neutralization.[2] | 4. After neutralization of the reaction mixture, consider a distinct step to hydrolyze the hemiketal, for example, by heating while removing ethanol.[2] | |
| Slow or Stalled Reaction | 1. Insufficient Mixing: In heterogeneous reactions (e.g., with sodium metal), poor mixing can limit the reaction rate. | 1. Employ vigorous mechanical stirring to ensure proper contact between reactants. |
| 2. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. | 2. While initial addition of reagents may need to be controlled to manage the exotherm, the reaction mixture can be heated to reflux to ensure completion. A typical reflux period is around 2 hours.[2] | |
| 3. Base Not Fully Dissolved/Reacted: If using sodium metal, it may not have fully reacted to form the alkoxide in situ. | 3. Allow sufficient time for all the sodium to react and dissolve before considering the reaction complete. The reaction can be very vigorous initially. | |
| Formation of Side Products/Impurities | 1. Self-Condensation of Ethyl Acetate: Although less favored, self-condensation of ethyl acetate can occur. | 1. Use an excess of ethyl acetate relative to ethyl trifluoroacetate. This favors the desired cross-condensation. |
| 2. Further Condensation Products: The product itself can potentially react further under basic conditions. | 2. Once the initial reaction is complete, promptly neutralize the reaction mixture to prevent subsequent reactions. | |
| 3. Unreacted Starting Materials: Incomplete reaction will lead to the presence of starting materials in the crude product. | 3. Monitor the reaction progress using techniques like TLC or GC-MS. Consider extending the reaction time or optimizing the temperature if the reaction is incomplete. | |
| Difficult Purification | 1. Emulsion Formation During Workup: The presence of salts and polar solvents can lead to emulsions during aqueous extraction. | 1. Use brine washes to help break emulsions. If necessary, filter the organic layer through a pad of celite or sodium sulfate. |
| 2. Co-distillation of Impurities: Impurities with boiling points close to the product can be difficult to separate by distillation. | 2. Employ fractional distillation with a high-efficiency column. Alternatively, consider purification by column chromatography on silica gel. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the Claisen condensation of ethyl trifluoroacetate with ethyl acetate using a strong base.[1][2][3][4][5]
Q2: Which base is most effective for this Claisen condensation?
A2: Several strong bases can be used, including sodium ethoxide, sodium methoxide, and sodium metal.[2] Sodium metal has been shown to promote a vigorous and rapid reaction, leading to good yields. The choice of base can influence reaction conditions and safety considerations. For instance, using sodium metal results in the generation of hydrogen gas.
Q3: What are the typical reaction times and temperatures?
A3: The reaction is often initiated at a controlled temperature, sometimes below 35°C, due to its exothermic nature.[2] Following the initial reaction, the mixture is typically heated under reflux for a period ranging from 2 to 14 hours to ensure completion.[2] A catalytic method has also been described with reaction times of 5 to 10 hours at 40 to 60°C.[6]
Q4: I observe a very vigorous initial reaction. Is this normal?
A4: Yes, the reaction between ethyl trifluoroacetate, ethyl acetate, and a strong base like sodium can be very vigorous and exothermic. It is crucial to have efficient cooling and to add the reagents carefully to control the reaction rate, especially on a larger scale.
Q5: My product seems to be a different compound, possibly a hemiketal. How can I convert it to the desired this compound?
A5: The initial product of the condensation after neutralization can be the ethanol hemiketal of ethyl trifluoroacetoacetate.[2] To convert this to the final product, it can be hydrolyzed, often by heating, to eliminate ethanol.[2] Another approach involves acetylation with acetyl chloride to break the hemiketal.[2]
Q6: How can I purify the final product?
A6: Purification is typically achieved by distillation under reduced pressure.[6] It is important to first neutralize the reaction mixture and remove the precipitated salts by filtration.
Experimental Protocols
Protocol 1: Claisen Condensation using Sodium Metal
This protocol is adapted from a literature procedure for the preparation of ethyl γ,γ,γ-trifluoroacetoacetate.
-
Apparatus Setup: Equip a flask with two water-cooled reflux condensers and a solid CO₂-ethanol-cooled condenser.
-
Reaction Initiation: Charge the flask with sodium wire (16.5 g).
-
Reagent Addition: Rapidly add a mixture of ethyl trifluoroacetate (101.5 g, 1.0 mole) and ethyl acetate (130 g, 2.1 mole) to the sodium wire. Be prepared for a very vigorous exothermic reaction that continues for about ten minutes until all the sodium has dissolved.
-
Reaction Completion: After the initial vigorous reaction subsides, cool the dark-colored reaction mixture.
-
Workup: Dilute the mixture to 500 ml with dry ether and then reflux for 14 hours. After cooling, the mixture is ready for neutralization and purification.
Protocol 2: Claisen Condensation using Sodium Methoxide
This protocol is based on a patented procedure.[2]
-
Reagent Preparation: In a suitable flask, mix ethyl trifluoroacetate (71.05 parts) and ethyl acetate (57.33 parts).
-
Base Addition: With vigorous stirring, slowly add sodium methoxide (34.04 parts) while maintaining the reaction temperature below 35°C.
-
Reflux: Heat the mixture under reflux at atmospheric pressure for 2 hours.
-
Neutralization: Cool the reaction mixture to room temperature and neutralize with anhydrous hydrochloric acid (21 parts by weight), keeping the temperature below 40°C. Sodium chloride will precipitate.
-
Purification: Reduce the pressure in the flask to 100 mm Hg to remove any unreacted hydrochloric acid. The product can then be isolated and purified.
Data Presentation
| Method | Base | Reactant Ratio (EtTFAc:EtAc) | Reaction Time | Temperature | Yield | Reference |
| Sykes, et al. | Sodium | 1 : 2.1 | ~10 min (initial) + 14 hr reflux | Vigorous exotherm, then reflux | 75-80% | |
| Patent DK169869B1 | Sodium Methoxide | 1 : 1.1 (molar approx.) | 2 hr reflux | <35°C (addition), then reflux | Not specified | [2] |
| Patent CN104829455A | Custom Catalyst | 1 : 2-5 (mass ratio) | 5-10 hr | 40-60°C | High (not quantified) | [6] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or slow reaction in the synthesis.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. DK169869B1 - Process for preparing ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
Troubleshooting low yields in trifluoromethyl heterocycle synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of trifluoromethylated heterocycles. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why is my trifluoromethylation reaction showing low or no conversion of the starting material?
Low or no conversion is a frequent issue that can often be attributed to several factors, from the reagents and reaction conditions to the stability of the substrate itself.
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Possible Cause: Inactive or Degraded Trifluoromethylating Reagent. Many trifluoromethylating reagents are sensitive to moisture and air. Improper storage or handling can lead to degradation and loss of reactivity.
-
Solution:
-
Ensure reagents are stored under an inert atmosphere (e.g., argon or nitrogen) and at the recommended temperature.
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Use freshly opened or recently purchased reagents whenever possible.
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Consider reagents known for their stability, such as Togni's or Umemoto's reagents, which are commercially available as shelf-stable compounds.[1]
-
-
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Possible Cause: Sub-optimal Reaction Temperature. The activation energy for the trifluoromethylation may not be met at the current reaction temperature, or conversely, the temperature might be too high, leading to decomposition.
-
Solution:
-
Gradually increase the reaction temperature in increments to find the optimal point for your specific substrate and reagent combination.[2] For instance, some copper-catalyzed reactions require moderately elevated temperatures.
-
For temperature-sensitive substrates, lowering the temperature may help prevent the formation of byproducts.[2]
-
-
-
Possible Cause: Inappropriate Solvent. The solvent plays a critical role in the solubility of reagents and the stabilization of intermediates. An unsuitable solvent can hinder the reaction.
-
Solution:
-
Screen a variety of anhydrous, non-nucleophilic solvents. Acetonitrile is a common choice for many fluorination reactions.[2]
-
For specific catalytic systems, solvent choice can be crucial. For example, in certain Rh(III)-catalyzed reactions, ethyl acetate has been found to be effective.[2]
-
Solvent choice can also influence regioselectivity. For the trifluoromethylation of 4-acetylpyridine, using DMSO instead of dichloromethane can reverse the selectivity of the product.[3][4]
-
-
-
Possible Cause: Catalyst Deactivation. In metal-catalyzed reactions, the catalyst can be deactivated by impurities, byproducts, or even the solvent.
-
Solution:
-
Ensure all reagents and solvents are of high purity and anhydrous.
-
In some cases, the presence of tertiary amines can lead to catalyst deactivation pathways.[2]
-
For photocatalytic systems, deposition of metallic species (e.g., Ag) on the catalyst surface can lead to deactivation, which may require using an excess of the catalyst to sustain reactivity.[5]
-
-
2. My reaction is producing multiple products and has low regioselectivity. How can I improve this?
The formation of multiple isomers is a common challenge, especially with heterocycles possessing multiple reactive sites.
-
Possible Cause: Multiple Reactive C-H Bonds. Many heterocyclic rings have several C-H bonds that can undergo trifluoromethylation, leading to a mixture of regioisomers.[2]
-
Solution:
-
Utilize directing groups on your substrate to favor functionalization at a specific position.[2][6]
-
The choice of catalyst and reaction conditions can significantly influence regioselectivity.
-
As mentioned, solvent choice can dramatically alter the regioselectivity. A preliminary solvent screen is highly recommended.[3][4]
-
-
-
Possible Cause: Competing Reaction Pathways (Radical vs. Electrophilic). Some trifluoromethylating reagents can react through different mechanisms (e.g., electrophilic, radical) depending on the conditions, leading to different products.[7][8]
-
Solution:
-
The addition of a radical inhibitor (like TEMPO) can help determine if a radical pathway is contributing to the product mixture.[9][10]
-
Conversely, for desired radical trifluoromethylation, conditions can be optimized to favor this pathway, for instance, through the use of a photoredox catalyst.[11]
-
-
3. I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
Byproduct formation can significantly reduce the yield of the desired product and complicate purification.
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Possible Cause: Substrate Decomposition. Heterocycles, particularly electron-rich ones like pyrroles and indoles, can be sensitive to the reaction conditions and may undergo oxidation or polymerization.[12]
-
Solution:
-
Employ milder reaction conditions, such as lower temperatures or the use of less aggressive reagents.[2]
-
For sensitive substrates, neutral fluorination methods should be considered.[12] The use of a mild base like Li₂CO₃ at low temperatures has been shown to be effective in preventing byproduct formation in the fluorination of indoles.[2]
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-
-
Possible Cause: Unwanted Radical Reactions. The trifluoromethyl radical (CF₃•) is highly reactive and can participate in undesired side reactions.
-
Solution:
-
One common side reaction is hydrogen abstraction by the CF₃• radical, leading to the formation of trifluoromethane (CF₃H).[3][13]
-
Another possibility is the reaction of the CF₃• radical with byproducts from the initiator, such as isobutene generated from tBuOOH, which can lead to alkyltrifluoromethyl byproducts.[3][13] In such cases, optimizing the initiator or using a different radical source might be necessary.
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-
4. The purification of my trifluoromethylated heterocycle is proving difficult. What are some common purification challenges and solutions?
Purification can be a bottleneck, especially when dealing with closely related isomers or polar compounds.
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Possible Cause: Co-elution of Isomers or Impurities. The desired product may have a similar polarity to starting material or byproducts, making separation by column chromatography difficult.[14]
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Solution:
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Optimize the chromatographic conditions by trying different solvent systems or stationary phases (e.g., alumina, reverse-phase silica).[14]
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High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution for challenging separations.[14]
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Consider a multi-step purification strategy, such as an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography.[14]
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Possible Cause: Product is an Oil or Fails to Crystallize. The presence of impurities can inhibit crystallization. Some compounds may also have a low melting point or exist as stable oils.[14]
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Solution:
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Further purify the crude material by chromatography to remove impurities that may be hindering crystallization.[14]
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Screen a variety of solvents and crystallization techniques (e.g., slow evaporation, cooling, vapor diffusion).[14]
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If the compound is an oil, attempting to form a salt or co-crystal can sometimes induce crystallization.[14]
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-
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Trifluoromethylation of 4-Acetylpyridine
| Solvent System | C-2 Product Yield | C-3 Product Yield | Regioselectivity (C-2:C-3) |
| DCM:H₂O (2.5:1) | High | Low | 2.4-2.6 : 1 |
| DMSO:H₂O (2.5:1) | Low | High | > 1 : 5 |
Data extracted from preliminary results on the effect of solvent on regioselectivity.[3][4]
Table 2: Optimization of Reaction Conditions for Trifluoromethylated Spiroisoxazolone Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | THF | Room Temp | 24 | 52 |
| 2 | K₂CO₃ | DCE | Room Temp | 24 | 93 |
| 3 | Cs₂CO₃ | DCE | Room Temp | 24 | 85 |
| 4 | Et₃N | DCE | Room Temp | 24 | 68 |
| 5 | DBU | DCE | Room Temp | 24 | 75 |
This table summarizes the optimization of reaction conditions for the synthesis of trifluoromethylated spiroisoxazolones via a [3+2] cycloaddition.[15]
Experimental Protocols
General Protocol for Innate C-H Trifluoromethylation of Heterocycles
This protocol is based on a method for the direct trifluoromethylation of medicinally relevant heterocycles.[3]
-
Materials:
-
Heterocyclic substrate
-
Sodium trifluoromethanesulfinate (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (tBuOOH)
-
Dichloromethane (DCM)
-
Water
-
-
Procedure:
-
To a solution of the heterocycle in a 2.5:1 mixture of DCM:H₂O, add 3 equivalents of CF₃SO₂Na and 5 equivalents of tBuOOH.
-
Stir the reaction mixture vigorously at ambient temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
For reactions with low conversion after 24 hours, a second portion of tBuOOH and CF₃SO₂Na can be added to drive the reaction towards completion.[3]
-
Upon completion, perform an appropriate work-up and purify the product, being mindful of the potential volatility of some trifluoromethylated heterocycles.[3]
-
Visualizations
Caption: A logical workflow for troubleshooting low yields.
Caption: Competing reaction pathways in trifluoromethylation.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 12. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 13. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
Preventing decomposition of ethyl 5,5,5-trifluoro-3-oxopentanoate during reaction
Welcome to the technical support center for ethyl 5,5,5-trifluoro-3-oxopentanoate (also known as ethyl 4,4,4-trifluoroacetoacetate). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to prevent its decomposition during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main causes of this compound decomposition during a reaction?
A1: The primary causes of decomposition are exposure to moisture, strong acids, or strong bases. The molecule is susceptible to hydrolysis, which cleaves the ester group, and decarboxylation, particularly under harsh temperature or pH conditions. The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.
Q2: How can I minimize the risk of decomposition when setting up my reaction?
A2: To minimize decomposition, ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. If the reaction requires a base, opt for a non-nucleophilic, hindered base and consider adding it at low temperatures.
Q3: What are the signs that my this compound is decomposing?
A3: Decomposition may be indicated by a dark-colored reaction mixture, the formation of unexpected side products, or low yields of the desired product. In some cases, gas evolution (carbon dioxide from decarboxylation) may be observed.[1] Hazardous decomposition products can include carbon monoxide, carbon dioxide, and gaseous hydrogen fluoride.[1]
Q4: Is this compound stable during long-term storage?
A4: this compound is hygroscopic and should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Exposure to moisture can lead to hydrolysis over time.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Low yields are often a direct result of the decomposition of the starting material.
| Potential Cause | Recommended Solution |
| Moisture in Reagents/Solvent | Use freshly distilled, anhydrous solvents. Ensure all reagents are dry. The compound is known to be hygroscopic.[1] |
| Reaction Temperature Too High | Maintain strict temperature control. For reactions involving strong bases or nucleophiles, consider temperatures as low as -40°C to -78°C. |
| Inappropriate Base | Avoid strong, nucleophilic bases like sodium hydroxide or potassium hydroxide. Use weaker, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine where possible. |
| Prolonged Reaction Time | Optimize the reaction time to prevent prolonged exposure to conditions that may favor decomposition. Monitor the reaction progress using techniques like TLC or LC-MS. |
Issue 2: Formation of Unexpected Side Products
The formation of side products often points to specific decomposition pathways.
| Potential Cause | Recommended Solution |
| Hydrolysis | This occurs in the presence of water, leading to the formation of 5,5,5-trifluoro-3-oxopentanoic acid. Ensure anhydrous conditions.[1] |
| Decarboxylation | This can happen under acidic or basic conditions, especially at elevated temperatures, yielding 1,1,1-trifluoropentan-2-one.[2] Buffer the reaction mixture if possible and maintain a moderate temperature. |
| Self-Condensation | In the presence of a strong base, the enolate can react with another molecule of the starting material. Add the base slowly at a low temperature to a solution of the substrate. |
Experimental Protocols
General Protocol for a Reaction Involving this compound
This protocol provides a general framework for a reaction that requires basic conditions, aiming to minimize decomposition.
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas (nitrogen or argon).
-
Reagents: Use anhydrous solvents and ensure all other reagents are free of moisture.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. Dissolve this compound and any other electrophiles in the anhydrous solvent.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C, -40°C, or -78°C) using an appropriate cooling bath before adding any base or nucleophile.
-
Reagent Addition: Add the base or nucleophile dropwise to the cooled solution while stirring vigorously. This helps to dissipate heat and avoid localized high concentrations of the reagent.
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Monitoring: Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
-
Work-up: Quench the reaction by adding a pre-cooled, weak acidic solution (e.g., saturated aqueous ammonium chloride). Avoid using strong acids for quenching.
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Extraction and Purification: Extract the product with an appropriate organic solvent. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure at a low temperature. Purify the product using a suitable method like column chromatography.
Stability and Incompatibility Data
The following table summarizes the known stability issues and incompatibilities of this compound.
| Condition | Effect | Prevention | Reference |
| Moisture/Water | Hydrolysis of the ester | Use anhydrous reagents and solvents; run reactions under an inert atmosphere. | [1] |
| Strong Acids | Can promote hydrolysis and other side reactions. | Use weak acids for quenching or pH adjustment. | [1] |
| Strong Bases | Can lead to hydrolysis, self-condensation, or decarboxylation. | Use non-nucleophilic, hindered bases; add base at low temperatures. | [1] |
| High Temperatures | Increases the rate of decomposition, especially decarboxylation. | Maintain strict temperature control; use the lowest effective temperature. | [1] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for minimizing decomposition.
Decomposition Pathways
Caption: Major decomposition pathways for the target molecule.
References
Removal of unreacted starting materials from ethyl 5,5,5-trifluoro-3-oxopentanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted starting materials from ethyl 5,5,5-trifluoro-3-oxopentanoate.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials that need to be removed from this compound?
A1: this compound is typically synthesized via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate. Therefore, the primary unreacted starting materials to be removed are ethyl trifluoroacetate and ethyl acetate.
Q2: What are the primary methods for purifying this compound?
A2: The two main purification methods are fractional distillation and column chromatography. The choice of method depends on the scale of the reaction, the purity required, and the available equipment.
Q3: Is this compound stable to purification conditions?
A3: Like many β-keto esters, this compound can be susceptible to hydrolysis and decarboxylation, especially at elevated temperatures or in the presence of acid or base.[1][2] Care should be taken to use neutral conditions and avoid excessive heat during purification.
Troubleshooting Guides
Fractional Distillation
Fractional distillation is often the preferred method for purifying this compound on a larger scale due to the significant difference in boiling points between the product and the starting materials.
Data Presentation: Physical Properties
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Ethyl trifluoroacetate | 142.08 | 61-62[3][4][5][6] |
| Ethyl acetate | 88.11 | 77.1[7][8][9][10] |
| This compound | 198.14 | ~167.8 |
Troubleshooting Common Distillation Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete separation of starting materials from the product. | - Inefficient fractionating column.- Distillation rate is too fast.[11] | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow down the distillation rate to allow for proper vapor-liquid equilibrium to be established at each theoretical plate.[2] |
| Product is decomposing in the distillation pot. | - The boiling point of the product is high, and prolonged heating can cause degradation.[1] | - Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the product.- Ensure the heating mantle is set to the lowest temperature necessary to maintain a steady distillation. |
| Bumping or uneven boiling. | - Lack of boiling chips or a stir bar.- High viscosity of the crude mixture. | - Add a few boiling chips or a magnetic stir bar to the distillation flask before heating.- Ensure efficient stirring throughout the distillation. |
| Low recovery of the purified product. | - Hold-up in the distillation apparatus.- Incomplete transfer of the crude material. | - Choose an appropriately sized distillation apparatus for the volume of material being purified.- Rinse the reaction flask with a small amount of a volatile solvent (e.g., diethyl ether) and add it to the distillation flask to ensure complete transfer. |
Column Chromatography
Column chromatography is a useful technique for small-scale purifications or when very high purity is required.
Troubleshooting Common Chromatography Issues
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the product from starting materials. | - Inappropriate solvent system (mobile phase).- Column overloading. | - Optimize the solvent system using thin-layer chromatography (TLC) first. A good starting point for β-keto esters is a mixture of hexanes and ethyl acetate.[12][13] Gradually increase the polarity to achieve good separation.- Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 50:1 ratio of silica to crude material by weight). |
| Product is eluting with a broad, tailing peak. | - The compound may be interacting too strongly with the acidic silica gel.- Keto-enol tautomerism on the column. | - Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent (e.g., 0.1-1%).- Use a less acidic stationary phase, such as neutral alumina. |
| Product appears to be decomposing on the column. | - β-Keto esters can be sensitive to the acidic nature of silica gel, leading to hydrolysis or other side reactions.[1] | - As mentioned above, use deactivated silica gel or an alternative stationary phase like neutral alumina.- Work quickly and avoid letting the product sit on the column for an extended period. |
| No product is eluting from the column. | - The solvent system is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Charging the Flask: Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which will primarily be unreacted ethyl trifluoroacetate (boiling point ~61-62 °C).
-
As the temperature rises, change the receiving flask to collect the second fraction, which will be mainly unreacted ethyl acetate (boiling point ~77.1 °C).
-
Once the temperature stabilizes again at a higher value (approaching the boiling point of the product), change the receiving flask to collect the purified this compound. If distilling under vacuum, the boiling point will be significantly lower than 167.8 °C.
-
-
Monitoring: Monitor the temperature closely throughout the distillation. A sharp increase in temperature after a plateau indicates that a lower-boiling component has been mostly removed.
-
Completion: Stop the distillation when the temperature begins to rise sharply again or when only a small amount of residue remains in the distillation flask.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for the separation using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 hexanes:ethyl acetate). The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Add a layer of sand to the top of the silica gel.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or other suitable containers.
-
-
Monitoring: Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combining Fractions: Once the desired product has been identified in the fractions, combine the pure fractions.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
References
- 1. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 2. aklectures.com [aklectures.com]
- 3. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Ethyl Trifluoroacetate | 383-63-1 | TCI AMERICA [tcichemicals.com]
- 6. chembk.com [chembk.com]
- 7. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 8. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 9. acs.org [acs.org]
- 10. Ethyl Acetate: Structure, Properties, Uses & Safety in Chemistry [vedantu.com]
- 11. researchgate.net [researchgate.net]
- 12. orgsyn.org [orgsyn.org]
- 13. Chromatography [chem.rochester.edu]
Technical Support Center: Scale-Up Synthesis of Ethyl 5,5,5-Trifluoro-3-Oxopentanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of ethyl 5,5,5-trifluoro-3-oxopentanoate. The primary method of synthesis is the Claisen condensation of ethyl trifluoroacetate and ethyl acetate. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound on a larger scale?
A1: The most prevalent industrial method is the Claisen condensation of ethyl trifluoroacetate with ethyl acetate using a strong base as a catalyst.[1][2] Sodium ethoxide is a commonly used base for this transformation, often in an organic solvent like ethanol or cyclohexane.[1]
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: A major safety concern is the management of the highly exothermic reaction, especially when using reactive bases like sodium metal. Poor temperature control can lead to a runaway reaction. Additionally, ensuring anhydrous (dry) conditions is crucial, as the reagents can react vigorously with water. Appropriate personal protective equipment (PPE) should always be used, and the reaction should be conducted in a well-ventilated area.
Q3: Why is it necessary to use a full equivalent of base in the Claisen condensation?
A3: A full equivalent of base is required because the resulting β-keto ester is acidic and will be deprotonated by the base. This final deprotonation step is thermodynamically favorable and helps to drive the reaction equilibrium towards the product, ensuring a high yield.[3] A catalytic amount of base would not be sufficient to achieve complete conversion.
Q4: How is the final product typically purified at scale?
A4: The final product is typically purified by distillation.[1] However, this compound can be prone to decomposition at elevated temperatures.[4] Therefore, distillation under reduced pressure (vacuum distillation) is recommended to lower the boiling point and prevent degradation of the product.[4]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Moisture in Reagents/Solvent: Water will consume the strong base and hydrolyze the esters. | Ensure all glassware is oven-dried and that all solvents and reagents are rigorously dried before use. |
| Inactive Base: The base (e.g., sodium ethoxide) may have degraded due to improper storage or exposure to air and moisture. | Use a freshly prepared or newly opened container of the base. | |
| Incomplete Reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using techniques like GC-MS or TLC. If the reaction has stalled, consider extending the reaction time or carefully increasing the temperature. | |
| Formation of Significant Byproducts | Self-Condensation of Ethyl Acetate: This can occur if the reaction conditions are not optimized. | The Claisen condensation is a reversible reaction.[2] To favor the desired cross-condensation, ethyl trifluoroacetate can be added slowly to the mixture of ethyl acetate and the base. |
| Product Decomposition during Work-up: The use of strong acids for neutralization can sometimes lead to product degradation. | Consider using a milder acid for the work-up, such as formic acid or acetic acid.[5] | |
| Poorly Controlled Exotherm | Rate of Reagent Addition: Adding the electrophile (ethyl trifluoroacetate) too quickly can lead to a rapid and dangerous release of heat. | Add the ethyl trifluoroacetate dropwise to the reaction mixture, and ensure the vessel has adequate cooling and temperature monitoring. |
| Inadequate Cooling: The cooling system may not be sufficient for the scale of the reaction. | Ensure the cooling bath or reactor jacket has sufficient capacity to dissipate the heat generated by the reaction. | |
| Dark Reaction Color | Product or Reagent Decomposition: High reaction temperatures or the presence of impurities can lead to the formation of colored byproducts. | Maintain strict temperature control throughout the reaction. Ensure the purity of the starting materials. A dark brown tar-like substance has been observed in some variations of this reaction. |
Experimental Protocols
Key Experiment: Claisen Condensation using Sodium Ethoxide
This protocol is a generalized procedure based on common laboratory and patent literature.[1]
-
Reactor Setup: A multi-necked, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with anhydrous ethanol.
-
Base and Ester Addition: A 20% solution of sodium ethoxide in ethanol is added to the reactor, followed by the addition of ethyl acetate.
-
Cooling: The reaction mixture is cooled to a temperature between 5-10°C.
-
Slow Addition of Ethyl Trifluoroacetate: Ethyl trifluoroacetate is added dropwise from the dropping funnel, ensuring the internal temperature is maintained between 10-20°C.
-
Reaction: After the addition is complete, the reaction mixture is heated to 40-60°C and stirred for 2-4 hours.
-
Quenching and Neutralization: The reaction is cooled to 10-15°C. An acid (e.g., concentrated sulfuric acid or acetic acid) is then added slowly to neutralize the mixture, keeping the temperature between 20-30°C.
-
Work-up: The resulting mixture, which may contain precipitated salts, is filtered. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate). The combined organic layers are then washed and dried.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
Visualizations
Caption: A flowchart of the synthesis process.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 5. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
Effect of base choice on the outcome of reactions with ethyl 5,5,5-trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 5,5,5-trifluoro-3-oxopentanoate is a valuable building block in organic synthesis, prized for its trifluoromethyl group which can impart unique properties to target molecules. However, its reactivity is highly dependent on the choice of base, and selecting the appropriate conditions is crucial for achieving the desired outcome. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical when working with this compound?
The acidity of the α-protons (at the C2 and C4 positions) of this compound makes it susceptible to deprotonation by a variety of bases. The choice of base dictates the position of deprotonation (kinetic vs. thermodynamic control), the rate of reaction, and the potential for side reactions such as hydrolysis, self-condensation, or decomposition.
Q2: I am observing a low yield in my alkylation reaction. What are the possible causes and solutions?
Low yields in alkylation reactions are a common issue. Consider the following troubleshooting steps:
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Incomplete deprotonation: If using a weak base, deprotonation may be incomplete. Consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete enolate formation.
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Moisture: Traces of water in the solvent or on the glassware can quench the enolate. Ensure all materials are scrupulously dried before use.
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O- vs. C-alkylation: The enolate of this compound is an ambident nucleophile, meaning it can be alkylated at either the carbon or oxygen atom. The choice of solvent and counter-ion can influence this ratio. Polar aprotic solvents like DMF or DMSO generally favor C-alkylation.
-
Side reactions: Strong, nucleophilic bases like sodium ethoxide (NaOEt) can lead to side reactions such as Claisen condensation or hydrolysis of the ester.
Q3: My Knoevenagel condensation is sluggish and giving a complex mixture of products. How can I optimize this reaction?
The Knoevenagel condensation of this compound with aldehydes or ketones can be sensitive to the basic catalyst used.
-
Base Strength: A weak base like piperidine or triethylamine is typically preferred for Knoevenagel condensations to avoid self-condensation of the carbonyl partner. Stronger bases can lead to a complex mixture of products.
-
Catalyst Loading: Use a catalytic amount of the amine base. Excessive amounts can lead to side reactions.
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Water Removal: The reaction produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or a drying agent can drive the equilibrium towards the product.
-
Reaction Temperature: Gentle heating is often sufficient. High temperatures can promote side reactions and decomposition.
Q4: I am trying to synthesize a pyrazole, but the reaction is not clean. What factors should I consider?
The synthesis of pyrazoles from β-ketoesters and hydrazines is a robust reaction, but the trifluoromethyl group can influence the outcome.
-
Hydrazine Salt: Using hydrazine hydrate or a hydrazine salt (e.g., hydrochloride) can affect the reaction rate and yield. The choice may depend on the specific substrate and desired conditions.
-
Acid/Base Catalyst: The reaction is often catalyzed by a small amount of acid (e.g., acetic acid) or can be performed under basic conditions. The choice of catalyst can influence the regioselectivity of the final pyrazole.
-
Solvent: Protic solvents like ethanol are commonly used and generally give good results.
Troubleshooting Guide: Base Selection and Expected Outcomes
The following table summarizes the expected outcomes and potential issues when using different bases with this compound in common reaction types. Please note that the yields are representative and can vary based on specific reaction conditions and substrates.
| Reaction Type | Base | Typical Reagent | Expected Outcome & Yield (Illustrative) | Potential Issues & Troubleshooting |
| Alkylation | Sodium Hydride (NaH) | Alkyl halide (e.g., Benzyl bromide) | C-alkylation, Good to Excellent Yield (70-90%) | Incomplete reaction (ensure NaH is fresh and appropriately dispersed), O-alkylation (use polar aprotic solvent). |
| Sodium Ethoxide (NaOEt) | Alkyl halide | Mixture of C- and O-alkylation, Moderate Yield (40-60%) | Competing Claisen condensation, ester hydrolysis. Use of a non-nucleophilic base is recommended. | |
| Knoevenagel Condensation | Piperidine | Aromatic aldehyde (e.g., Benzaldehyde) | α,β-unsaturated product, Good Yield (60-80%) | Slow reaction (use catalytic acid co-catalyst), Michael addition side products. |
| Triethylamine (Et₃N) | Aromatic aldehyde | α,β-unsaturated product, Moderate to Good Yield (50-70%) | Slower than piperidine, may require longer reaction times or gentle heating. | |
| Pyrazole Synthesis | Acetic Acid (catalyst) | Hydrazine hydrate | Pyrazole, Good to Excellent Yield (75-95%) | Regioisomer formation with substituted hydrazines. |
| Triethylamine (Et₃N) | Hydrazine hydrochloride | Pyrazole, Good Yield (70-85%) | May require heating to drive the reaction to completion. |
Experimental Protocols
Protocol 1: Alkylation using Sodium Hydride
This protocol describes a general procedure for the C-alkylation of this compound.
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride (1.1 eq.) in mineral oil.
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Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
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Add anhydrous dimethylformamide (DMF) to the flask to create a slurry.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF via the dropping funnel over 30 minutes.
-
Stir the mixture at 0 °C for 1 hour to ensure complete enolate formation.
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Add the alkylating agent (e.g., benzyl bromide, 1.05 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation using Piperidine
This protocol provides a general method for the Knoevenagel condensation with an aromatic aldehyde.
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To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and toluene.
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Add a catalytic amount of piperidine (0.1 eq.).
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Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours, with the azeotropic removal of water.
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Cool the reaction mixture to room temperature.
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Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the product by recrystallization or column chromatography.
Visualizing Reaction Pathways
To further aid in understanding the chemical transformations, the following diagrams illustrate the key reaction pathways.
Technical Support Center: Microwave-Assisted Synthesis of Derivatives from Ethyl 5,5,5-Trifluoro-3-oxopentanoate
Welcome to the technical support center for the microwave-assisted synthesis of derivatives from ethyl 5,5,5-trifluoro-3-oxopentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave irradiation for synthesizing derivatives from this compound compared to conventional heating?
A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods.[1][2][3] These include:
-
Rapid Reaction Times: Microwave heating can dramatically reduce reaction times from hours to minutes.[1][2][4]
-
Higher Yields: Often, microwave irradiation leads to higher isolated yields of the desired product.[2][4]
-
Increased Purity: The rapid and efficient heating can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification.[4]
-
Energy Efficiency: Microwaves heat the reaction mixture directly, which is more energy-efficient than heating a large oil bath and reaction vessel.[3]
-
Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.
Q2: I am new to microwave synthesis. What are the most critical safety precautions I should take?
A2: Safety is paramount when working with microwave reactors. Key precautions include:
-
Use appropriate reaction vessels: Only use vials specifically designed for microwave synthesis that can withstand high pressures and temperatures.
-
Never exceed the recommended fill volume: Overfilling a reaction vial can lead to excessive pressure buildup and potential vessel failure. A typical maximum volume is around 2-5 mL for standard vials.
-
Avoid using non-polar solvents alone: Solvents with low dielectric constants absorb microwave energy poorly. If their use is necessary, consider adding a small amount of a polar co-solvent or a passive heating element.
-
Ensure proper sealing of reaction vials: Use new septa and caps for each reaction to ensure a proper seal and prevent solvent leakage.
-
Allow for adequate cooling: Always allow the reaction vessel to cool to a safe temperature (typically below 50°C) before attempting to open it. Modern microwave synthesizers have built-in cooling systems.[5]
Q3: My reaction is not going to completion, even with extended microwave irradiation time. What could be the issue?
A3: Several factors could contribute to an incomplete reaction:
-
Insufficient Temperature: The reaction may require a higher temperature to proceed efficiently. Carefully increase the set temperature in small increments, ensuring it does not exceed the decomposition point of your reactants or products.
-
Inadequate Microwave Power: The selected power setting may not be sufficient to maintain the target temperature. Ensure the power is adequate for the solvent and reaction volume.
-
Poor Microwave Absorption: If you are using a non-polar solvent, it may not be absorbing microwave energy effectively. Consider adding a co-solvent with a higher dielectric constant, such as ethanol or DMF.
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. You may need to screen different catalysts or use a higher catalyst loading.
Q4: I am observing the formation of multiple unexpected byproducts. How can I improve the selectivity of my reaction?
A4: The formation of byproducts can be addressed by:
-
Optimizing the Temperature: Both excessively high and low temperatures can lead to side reactions. A systematic optimization of the reaction temperature is recommended.
-
Reducing Reaction Time: One of the advantages of microwave synthesis is the ability to use short reaction times. Extended exposure to high temperatures can promote decomposition or subsequent reactions of the desired product.
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for your desired transformation.
-
Catalyst Selection: The choice of catalyst can have a significant impact on selectivity. Screening a range of catalysts may be necessary to identify one that favors the formation of the desired product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Increase reaction temperature, prolong irradiation time, or increase microwave power. Consider using a more efficient catalyst or a different solvent. |
| Decomposition of starting material or product. | Lower the reaction temperature. Reduce the irradiation time. Ensure the temperature probe is accurately measuring the internal temperature. | |
| Poor microwave absorption of the solvent. | Add a polar co-solvent (e.g., ethanol, DMF) to improve energy absorption. | |
| Charring or Tar Formation | Localized overheating ("hot spots"). | Ensure efficient stirring to promote even temperature distribution. Reduce the microwave power and increase the reaction time. |
| Reaction temperature is too high. | Systematically lower the reaction temperature in 10°C increments. | |
| Inconsistent Results | Inaccurate temperature or pressure monitoring. | Calibrate the temperature and pressure sensors of the microwave reactor. |
| Non-homogenous reaction mixture. | Use a properly sized stir bar and ensure vigorous stirring throughout the reaction. | |
| Variation in starting material quality. | Use reagents from the same batch and ensure they are pure and dry. | |
| Vial Leakage or Breakage | Excessive pressure buildup. | Reduce the reaction volume. Do not exceed the recommended maximum temperature for the solvent and vial. |
| Damaged or reused vial/cap/septum. | Always use new, intact vials, caps, and septa for each experiment. |
Experimental Protocols
Protocol 1: Microwave-Assisted Paal-Knorr Synthesis of a Trifluoromethyl-Substituted Pyrrole
This protocol describes a general procedure for the synthesis of a 1,2,5-trisubstituted pyrrole derivative from this compound and a 1,4-dicarbonyl compound, followed by cyclization with a primary amine under microwave irradiation.
Reaction Scheme: Step 1: Synthesis of the 1,4-dicarbonyl intermediate (not detailed here). Step 2: Cyclization to the pyrrole derivative.
Procedure:
-
To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.2 mmol), and a suitable solvent (e.g., ethanol, 3 mL).
-
If required, add a catalytic amount of acid (e.g., acetic acid, 1-2 drops).
-
Seal the vial with a new cap and septum.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes). The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Example):
| Entry | Primary Amine | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Ethanol | 120 | 15 | 85 |
| 2 | Benzylamine | Acetic Acid | 140 | 10 | 92 |
| 3 | Cyclohexylamine | Ethanol | 130 | 20 | 78 |
Note: The above data is illustrative. Actual results may vary depending on the specific substrates and reaction conditions.
Protocol 2: Microwave-Assisted Gewald Synthesis of a Trifluoromethyl-Substituted 2-Aminothiophene
This protocol outlines the synthesis of a polysubstituted 2-aminothiophene from this compound, an active methylene nitrile, and elemental sulfur in the presence of a base under microwave irradiation.
Procedure:
-
In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), the active methylene nitrile (e.g., malononitrile, 1.0 mmol), elemental sulfur (1.1 mmol), and a suitable solvent (e.g., ethanol, 4 mL).
-
Add a catalytic amount of a base (e.g., morpholine or piperidine, 0.2 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 100-140 °C) for a specified time (e.g., 5-15 minutes).
-
After cooling, the reaction mixture is typically poured into ice water, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Example):
| Entry | Active Methylene Nitrile | Base | Temp. (°C) | Time (min) | Yield (%) |
| 1 | Malononitrile | Morpholine | 110 | 10 | 88 |
| 2 | Ethyl cyanoacetate | Piperidine | 120 | 8 | 91 |
| 3 | Benzoylacetonitrile | Morpholine | 130 | 12 | 85 |
Note: This data is for illustrative purposes. Optimal conditions should be determined experimentally.
Logical Relationships
References
Validation & Comparative
A Comparative Guide to the Reactivity of Trifluoromethyl β-Ketoesters and Their Non-Fluorinated Analogs
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl (CF₃) group, in particular, imparts profound changes to a molecule's electronic properties, lipophilicity, and metabolic stability. This guide provides an objective comparison of the reactivity of β-ketoesters bearing a trifluoromethyl group against their non-fluorinated counterparts, supported by experimental data and detailed protocols.
Core Principle: The Electron-Withdrawing Power of the Trifluoromethyl Group
The reactivity differences between trifluoromethyl β-ketoesters (e.g., ethyl 4,4,4-trifluoroacetoacetate) and their non-fluorinated analogs (e.g., ethyl acetoacetate) are primarily governed by the potent inductive electron-withdrawing effect of the CF₃ group.[1] This effect creates a strong dipole and significantly influences the adjacent carbonyl groups and the α-carbon.
Key Electronic Effects:
-
Increased Acidity of α-Protons: The CF₃ group stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon, making the α-protons significantly more acidic than in non-fluorinated analogs.
-
Increased Electrophilicity of Carbonyl Carbons: By withdrawing electron density, the CF₃ group renders the adjacent ketone carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack.[1]
-
Enhanced Enol Content: The stabilization of the enolate form shifts the keto-enol tautomeric equilibrium, favoring the enol form to a greater extent than in non-fluorinated β-ketoesters.[2][3]
Keto-Enol Tautomerism and Acidity
The acidity of the α-proton in β-ketoesters is crucial for their utility as nucleophiles in C-C bond-forming reactions. The presence of a CF₃ group dramatically increases this acidity. For instance, the pKa of ethyl acetoacetate is approximately 10.7 (in H₂O), while the presence of the trifluoromethyl group lowers the pKa, making it a stronger acid.[4] This increased acidity facilitates enolate formation under milder basic conditions.
Consequently, the keto-enol equilibrium is significantly affected. While ethyl acetoacetate exists with about 8% enol content in the neat liquid, trifluoromethyl β-dicarbonyl compounds show a much stronger preference for the enol form, which is stabilized by both intramolecular hydrogen bonding and the electronic influence of the CF₃ group.[2][3][4]
Reactivity at the α-Carbon: Electrophilic Trifluoromethylation
β-Ketoesters are common substrates for α-alkylation. A key transformation for these molecules is electrophilic fluorination or trifluoromethylation, which introduces fluorine-containing quaternary stereocenters.[5][6] Non-fluorinated β-ketoesters serve as the starting material for the synthesis of their α-trifluoromethylated analogs using various electrophilic trifluoromethylating reagents, such as Togni's or Umemoto's reagents.[7][8][9]
The reaction typically proceeds via an enolate intermediate, which attacks the electrophilic "CF₃⁺" source. Numerous catalytic systems, including those based on copper, have been developed to achieve high yields and enantioselectivities.[7]
Data Presentation: Enantioselective Electrophilic Trifluoromethylation
The following table summarizes the results of a highly enantioselective copper-catalyzed electrophilic trifluoromethylation of various β-ketoesters.
| Entry | Substrate (β-Ketoester) | Catalyst System | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | t-Butyl 2-oxocyclopentane-1-carboxylate | Cu(OTf)₂ / boxmi ligand | 93 | 99 |
| 2 | Benzyl 2-oxocyclopentane-1-carboxylate | Cu(OTf)₂ / boxmi ligand | 85 | 92 |
| 3 | t-Butyl 2-oxocyclohexane-1-carboxylate | Cu(OTf)₂ / boxmi ligand | 91 | 96 |
| 4 | Methyl 2-oxocyclohexane-1-carboxylate | Cu(OTf)₂ / boxmi ligand | 89 | 82 |
Data sourced from Gade, L. H., et al. J. Am. Chem. Soc. 2012, 134, 10769–10772.[7]
Experimental Protocol: Copper-Catalyzed Electrophilic Trifluoromethylation
Materials:
-
β-Ketoester (1.0 equiv)
-
Togni's Reagent (1.2 equiv)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (10 mol%)
-
boxmi Ligand (12 mol%)
-
Dichloromethane (CH₂Cl₂)
-
4 Å Molecular Sieves
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., Argon), add the β-ketoester, Cu(OTf)₂, the boxmi ligand, and 4 Å molecular sieves.
-
Add anhydrous dichloromethane and stir the mixture at room temperature for 30 minutes.
-
Add Togni's reagent in one portion.
-
Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of silica gel, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethyl-β-ketoester.
Reactivity at the Ketone Carbonyl: Nucleophilic Addition
The ketone carbonyl in a trifluoromethyl β-ketoester is significantly more electrophilic than in its non-fluorinated counterpart. This heightened reactivity is evident in its propensity to form stable hydrates in the presence of water. Trifluoromethyl ketones are well-known for forming stable gem-diol hydrates, a property that makes them effective enzyme inhibitors by mimicking tetrahedral transition states.[10][11]
This increased electrophilicity also influences other nucleophilic additions, such as reduction reactions. While the reduction of ethyl acetoacetate with baker's yeast or other reducing agents is a standard procedure to produce ethyl 3-hydroxybutanoate, the corresponding reduction of ethyl 4,4,4-trifluoroacetoacetate proceeds readily due to the activated carbonyl group.[12]
Data Presentation: Hydrate Stability
Quantum mechanical computations show that fluorination drastically stabilizes the hydrate form of a ketone compared to the keto form.
| Compound | Form | Relative Stability (ΔG_gas, kcal/mol) |
| Non-fluorinated ketone | Keto | 0 (Reference) |
| Non-fluorinated ketone | Hydrate | +8.3 |
| Trifluoromethyl ketone | Keto | 0 (Reference) |
| Trifluoromethyl ketone | Hydrate | -0.0 (Essentially isoenergetic) |
Data adapted from a study on fluorinated ketone inhibitors, highlighting the stabilization effect.[11]
Reactivity at the Ester Carbonyl: Nucleophilic Acyl Substitution
Simple esters are generally less electrophilic than ketones and can be poor substrates for nucleophilic trifluoromethylation.[13] However, the electron-withdrawing CF₃ group in a trifluoromethyl β-ketoester also influences the reactivity of the ester carbonyl, though to a lesser extent than the ketone. While direct comparative data on the hydrolysis rates was not found in the provided search results, the inductive effect is expected to slightly increase the electrophilicity of the ester carbonyl, potentially leading to faster rates of hydrolysis or other nucleophilic acyl substitution reactions compared to non-fluorinated analogs under identical conditions.
The synthesis of trifluoromethyl ketones often involves the nucleophilic trifluoromethylation of esters using reagents like TMSCF₃ (Ruppert-Prakash reagent) or fluoroform (HCF₃) with a strong base.[10][14] This highlights the general conditions required for such transformations.
Experimental Protocol: Synthesis via Claisen Condensation
Trifluoromethyl β-ketoesters themselves are often synthesized via a Claisen condensation between an acetate ester and a trifluoroacetate ester.
Materials:
-
Ethyl trifluoroacetate (1.0 equiv)
-
Ethyl acetate (1.1 - 2.0 equiv)
-
Sodium ethoxide in ethanol (1.1 - 1.5 equiv)
-
Anhydrous organic solvent (e.g., THF, Cyclohexane)
-
Acid for neutralization (e.g., Acetic acid, Formic acid)
Procedure:
-
To a cooled (5-10 °C) solution of sodium ethoxide and ethyl acetate in an anhydrous solvent, slowly add ethyl trifluoroacetate while maintaining the temperature between 10-20 °C.
-
After the addition is complete, warm the mixture (e.g., to 40 °C) and stir for several hours.
-
Cool the reaction mixture again and carefully neutralize by adding an acid (e.g., acetic acid) to quench the sodium enolate.
-
Remove the resulting salt precipitate by filtration.
-
The filtrate, containing the product, is concentrated and purified by vacuum distillation to yield ethyl 4,4,4-trifluoroacetoacetate.[15][16]
Summary and Conclusion
The presence of a trifluoromethyl group fundamentally alters the reactivity of a β-ketoester compared to its non-fluorinated analog.
Key Differences:
-
Acidity & Enolate Formation: Trifluoromethyl β-ketoesters are more acidic, forming enolates under milder conditions.
-
Nucleophilic Attack on Ketone: The ketone carbonyl is significantly more electrophilic and prone to nucleophilic attack, readily forming stable hydrates.
-
Keto-Enol Equilibrium: The equilibrium lies further toward the enol form for the trifluoromethyl analog.
These distinct reactivity profiles make trifluoromethyl β-ketoesters exceptionally valuable building blocks in organic synthesis, enabling the construction of complex, fluorine-containing molecules with applications in pharmaceuticals and agrochemicals.[5][17] Understanding these differences allows researchers to better design synthetic routes and predict reaction outcomes.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ethyl acetoacetate - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. sciforum.net [sciforum.net]
- 10. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethz.ch [ethz.ch]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 16. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
A Comparative Analysis of Catalytic Systems for the Synthesis of Ethyl 5,5,5-trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ethyl 5,5,5-trifluoro-3-oxopentanoate, a critical building block in the development of pharmaceuticals and agrochemicals, has been approached through various catalytic strategies. This guide provides an objective comparison of different catalytic systems, supported by available experimental data from related syntheses. The primary routes of synthesis involve the Claisen condensation of ethyl trifluoroacetate with ethyl acetate and the reaction of an activated trifluoroacetyl species with ethyl diazoacetate. The efficiency of these transformations is highly dependent on the chosen catalyst. This document aims to provide a clear comparison to aid in the selection of the most suitable catalytic method.
Quantitative Data Summary
The performance of various catalysts in the synthesis of ethyl trifluoroacetoacetate (a close analog) and related β-keto esters is summarized below. This data provides a baseline for evaluating potential catalysts for the synthesis of this compound.
| Catalyst Type | Catalyst Example | Reactants | Reaction Conditions | Yield (%) | Purity (%) | Source |
| Base Catalyst | Sodium Ethoxide | Ethyl trifluoroacetate, Ethyl acetate | 10-20°C (addition), then 10-65°C for 0.5-6 h in an organic solvent | 86.3 | 94.7 | [1] |
| Mixed Metal Oxide | Mixed divalent and trivalent metal salts (e.g., from Al(NO₃)₃ and others) | Ethyl trifluoroacetate, Ethyl acetate | 40-60°C for 5-10 h | High (not specified quantitatively) | Not specified | [2] |
| Lewis Acid | Zirconium and Hafnium complexes | Aldimines, Silyl enolates (for Mannich-type reaction) | -45°C in CH₂Cl₂ | Good to high | Not specified | [3] |
| Lewis Acid | Iron Trifluoroacetate on Silica | Benzaldehyde, Dimedone, Acetoacetanilide, Ammonium acetate | 70°C, solvent-free | High | Not specified | [4] |
| Rhodium(II) Catalyst | Rh₂(OAc)₄ | Ethyl 2-diazo-3-oxopent-4-enoates | Not specified | Not specified | Not specified | [5] |
| Rhodium(II) Catalyst | Mixed Rh(II) complexes | Ethyl diazoacetate, Terminal acetylenes | Not specified | High (for cyclopropenation) | High enantioselectivity | [6] |
| Copper(II) Catalyst | Cu(OAc)₂-H₂O | Hydrazones (to form diazo compounds in situ) | Not specified | 70-78 (for subsequent cyclopropanation) | 91-97% ee (for cyclopropanation) | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of the general procedures employed for the synthesis using different catalytic systems.
Protocol 1: Base-Catalyzed Claisen Condensation using Sodium Ethoxide[1]
-
Preparation: To a reactor, add an organic solvent (e.g., absolute ethanol, cyclohexane, tetrahydrofuran), an ethanol solution of sodium ethoxide, and ethyl acetate.
-
Reaction Initiation: Cool the reaction mixture to 5-10°C.
-
Addition of Reactant: Add ethyl trifluoroacetate dropwise while maintaining the reaction temperature between 10-20°C.
-
Reaction Completion: After the addition is complete, allow the reaction temperature to rise to 10-65°C and stir for 0.5 to 6.0 hours.
-
Work-up: Add anhydrous formic acid dropwise to the reaction solution at 20-30°C. After the addition, heat the mixture to 50°C for 1 hour to precipitate sodium formate.
-
Isolation: Remove the sodium formate precipitate by filtration and wash the filter cake with ethyl acetate. The resulting filtrate is subjected to reduced pressure distillation to obtain ethyl 4,4,4-trifluoroacetoacetate.
Protocol 2: Synthesis of a Mixed Metal Oxide Catalyst[2]
-
Precipitation: Mix an aqueous solution of divalent and trivalent metal salts (e.g., nitrates) with a mixed aqueous solution of sodium hydroxide and sodium carbonate to a pH of 8.5 to 10.5.
-
Aging and Drying: Age the resulting precipitate, filter, dry, and grind it to obtain a catalyst precursor.
-
Calcination and Activation: Roast the precursor, cool it, and then add it to an aqueous KF solution. Stir the mixture, filter, wash with water, and dry under a vacuum. The final catalyst is obtained after another roasting step.
-
Catalytic Reaction: The prepared catalyst is then used in the reaction of ethyl acetate and ethyl trifluoroacetate at 40-60°C for 5-10 hours.
Protocol 3: Rhodium-Catalyzed Reaction with Ethyl Diazoacetate (General Workflow)
This protocol is a generalized representation based on reactions involving ethyl diazoacetate and rhodium catalysts.[5][6]
-
Inert Atmosphere: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the rhodium(II) catalyst (e.g., Rh₂(OAc)₄) in a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Substrate: Add the trifluoroacetyl substrate (e.g., an activated form of ethyl trifluoroacetate) to the solution.
-
Controlled Addition of Diazo Compound: Slowly add a solution of ethyl diazoacetate in the same solvent to the reaction mixture at a controlled temperature (often ranging from 0°C to room temperature). The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench any remaining diazo compound (e.g., by adding a small amount of acetic acid). Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired this compound.
Visualizing the Synthetic Pathways
The two primary synthetic routes to this compound are depicted in the logical workflow diagram below.
Caption: Synthetic routes to this compound.
Comparative Discussion of Catalysts
Base Catalysts
Base-catalyzed Claisen condensation is a traditional and straightforward method for forming the β-keto ester linkage.
-
Sodium Ethoxide: As demonstrated in the synthesis of ethyl 4,4,4-trifluoroacetoacetate, sodium ethoxide is an effective catalyst, leading to high yields.[1] The process involves the formation of an enolate from ethyl acetate, which then attacks the carbonyl carbon of ethyl trifluoroacetate. The reaction conditions are relatively mild, but the process requires careful control of temperature during the addition of reactants. The use of a stoichiometric amount of base is typical, which necessitates an acidic work-up.
-
Mixed Metal Oxides: Heterogeneous catalysts, such as those derived from mixed divalent and trivalent metal salts, offer the advantage of easier separation from the reaction mixture and potential for recyclability.[2] These catalysts can provide a more environmentally friendly and cost-effective approach for industrial-scale production. However, the preparation of the catalyst itself involves multiple steps.
Lewis Acid Catalysts
Lewis acids can catalyze the Claisen condensation or related carbon-carbon bond-forming reactions by activating the carbonyl group of the electrophile.
-
Zirconium and Hafnium Complexes: These have shown effectiveness in Mannich-type reactions, which are mechanistically related to the Claisen condensation.[3] Their application in the direct synthesis of this compound could offer high selectivity under mild conditions. Chiral Lewis acids also present the opportunity for asymmetric synthesis.
-
Supported Iron Trifluoroacetate: This catalyst has demonstrated high efficiency in solvent-free conditions for multi-component reactions.[4] Its application to the target synthesis could lead to a greener process with high atom economy and ease of catalyst recovery.
Transition Metal Catalysts (for Diazo Chemistry)
An alternative route involves the reaction of an activated trifluoroacetyl compound with ethyl diazoacetate, typically catalyzed by transition metals that can form metal carbenes.
-
Rhodium(II) Catalysts: Rhodium(II) complexes, such as Rh₂(OAc)₄, are highly effective in catalyzing reactions of diazo compounds, including cyclopropanation and insertion reactions.[5][6] The reaction with an activated trifluoroacetyl species could proceed via the formation of a rhodium carbene from ethyl diazoacetate, followed by reaction with the trifluoroacetyl component. This route may offer high efficiency and selectivity.
-
Copper Catalysts: Copper(I) and Copper(II) salts are also well-known catalysts for diazo chemistry and can be a more economical alternative to rhodium catalysts.[7] They can be used to generate diazo compounds in situ from hydrazones, which can then be used in subsequent reactions. This approach could be adapted for the synthesis of the target molecule, potentially in a one-pot procedure.
Conclusion
The synthesis of this compound can be achieved through several catalytic routes. The traditional base-catalyzed Claisen condensation using sodium ethoxide offers high yields with a well-established procedure.[1] Heterogeneous mixed metal oxide catalysts present a promising alternative for large-scale, sustainable production due to their reusability.[2] Lewis acid catalysis, particularly with modern catalysts like those based on zirconium or supported iron, may provide milder reaction conditions and opportunities for asymmetric synthesis.[3][4] The alternative pathway involving transition metal-catalyzed reactions of ethyl diazoacetate, especially with rhodium(II) or copper catalysts, offers a distinct approach that could lead to high efficiency and selectivity.[6][7]
The choice of catalyst will depend on the specific requirements of the synthesis, including scale, cost, desired purity, and environmental considerations. Further research involving a direct comparative study of these catalytic systems under standardized conditions is warranted to definitively identify the optimal catalyst for the synthesis of this compound.
References
- 1. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 2. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 3. publications.iupac.org [publications.iupac.org]
- 4. Water compatible silica supported iron trifluoroacetate and trichloroacetate: as prominent and recyclable Lewis acid catalysts for solvent-free green synthesis of hexahydroquinoline-3-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3. Rhodium(II) acetate-catalyzed reaction of ethyl 2-diazo-3-oxopent-4-enoates: Simple routes to 4-aryl-2-hydroxy-1-naphthoates and β,β-unsaturated esters. The dianion of ethyl 4-(diethylphosphono)acetoacetate as a propionate homoenolate equivalent - The Davies Group [scholarblogs.emory.edu]
- 6. Catalysis of enantioselective [2+1]-cycloaddition reactions of ethyl diazoacetate and terminal acetylenes using mixed-ligand complexes of the series Rh2(RCO2)n(L*4-n). Stereochemical heuristics for ligand exchange and catalyst synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. par.nsf.gov [par.nsf.gov]
A Comparative Guide to Ethyl 5,5,5-trifluoro-3-oxopentanoate in Drug Discovery
The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry. Among fluorinated motifs, the trifluoromethyl (–CF3) group is particularly prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comparative analysis of Ethyl 5,5,5-trifluoro-3-oxopentanoate, a key trifluoromethyl-containing β-keto ester, highlighting its advantages as a versatile building block in the synthesis of novel therapeutics over other trifluoromethylating strategies.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The trifluoromethyl group is often used as a bioisostere for methyl or chloro groups, allowing chemists to fine-tune the steric and electronic properties of a lead compound.[3] Its strong electron-withdrawing nature and the exceptional stability of the carbon-fluorine bond (one of the strongest in organic chemistry) confer several desirable properties to drug molecules[1][2]:
-
Enhanced Metabolic Stability: The –CF3 group can block metabolic oxidation at or near its point of attachment, increasing the drug's half-life and reducing patient dosage frequency.[1][2]
-
Increased Lipophilicity: The lipophilic nature of the –CF3 group can improve a drug's ability to cross cellular membranes, enhancing its absorption, distribution, and overall pharmacokinetic profile.[1][2]
-
Modulated Acidity/Basicity: The high electronegativity of the –CF3 group can significantly alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.[3]
-
Improved Binding Affinity: The unique electronic properties and the ability of the –CF3 group to participate in specific non-covalent interactions can lead to stronger and more selective binding to target proteins.[1]
Comparative Analysis: this compound vs. Alternative Reagents
This compound's primary advantage lies in its role as a structural building block rather than just a source of "CF3+". Unlike electrophilic trifluoromethylating agents (e.g., Togni or Umemoto reagents) that add a –CF3 group to an existing molecule, this β-keto ester allows for the de novo construction of the core heterocyclic scaffold with the trifluoromethyl group already embedded.[4][5][6]
| Feature | This compound (Building Block) | Electrophilic CF3+ Reagents (e.g., Togni, Umemoto) |
| Reagent Type | β-Keto Ester Synthon[4][5] | Hypervalent Iodine or Sulfonium Salts[6][7][8] |
| Synthetic Role | Forms the carbon backbone of a new heterocyclic ring system. | Adds a –CF3 group to a pre-existing nucleophilic site. |
| Primary Application | Cyclocondensation reactions (e.g., Paal-Knorr, Hantzsch) to create pyrazoles, pyrimidines, pyridines, etc.[9] | Direct trifluoromethylation of carbon and heteroatom nucleophiles (e.g., β-keto esters, thiols, anilines).[6][7] |
| Versatility | Highly versatile for creating a wide diversity of complex trifluoromethylated heterocycles.[10][11] | Versatile for adding the –CF3 group, but does not build the molecular core. |
| Reaction Conditions | Typically involves condensation with amines or hydrazines, often under mild acidic or neutral conditions with heating (e.g., reflux in ethanol).[12] | Often requires specific catalysts (e.g., Cu(OTf)2), bases, or can involve radical pathways. Conditions vary widely.[6][7] |
| Example Yield | Synthesis of ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: 85% | Trifluoromethylation of benzyl 2-oxocyclopentanecarboxylate with Togni's reagent: 85% [6] |
Caption: Logical flow from the properties of the –CF3 group to improved drug candidates.
Experimental Protocol: Synthesis of a Trifluoromethyl-Substituted Pyrazole
This protocol is adapted from a classical approach for synthesizing trifluoromethyl-containing pyrazole compounds, which are prevalent scaffolds in pharmaceuticals. The reaction involves the condensation of a hydrazine derivative with a trifluoromethyl β-keto ester equivalent.
Objective: To synthesize Ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Materials:
-
(3,5-dichlorophenyl)hydrazine
-
Ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate (derived from this compound)
-
Ethanol
-
Ethyl Acetate
-
Sodium Sulphate
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
Procedure:
-
To a 2 L four-neck flask equipped with a mechanical stirrer and condenser, add (3,5-dichlorophenyl)hydrazine and ethyl (2E)-2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate.
-
Add ethanol as the solvent.
-
Heat the reaction mixture to reflux temperature and maintain for several hours, monitoring the reaction progress via Thin Layer Chromatography (TLC). The reaction proceeds through condensation followed by cyclization.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure to obtain the crude solid product.
-
Add water to the solid, and extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulphate.
-
Filter the drying agent and concentrate the organic layer by distilling off the solvent completely.
-
The resulting product is ethyl 1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, which was obtained with an 85% yield in the cited literature.
Caption: Workflow for the synthesis of a trifluoromethyl-substituted pyrazole.
Application in Drug Discovery: Targeting the COX Signaling Pathway
The trifluoromethyl-pyrazole scaffold is a key component of several important drugs, including the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib (Celebrex), which is a selective COX-2 inhibitor.[3] This demonstrates the direct applicability of building blocks like this compound in creating clinically relevant molecules.
The cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. By inhibiting the COX-2 enzyme, drugs based on the trifluoromethyl-pyrazole scaffold can effectively reduce inflammation.
Caption: Inhibition of the COX-2 pathway by a trifluoromethyl-pyrazole-based drug.
Conclusion
This compound offers significant advantages in drug discovery by serving as a highly effective and versatile building block. Its utility extends beyond simple trifluoromethylation; it enables the direct and efficient synthesis of complex, trifluoromethyl-bearing heterocyclic cores that are fundamental to many modern pharmaceuticals. By providing a robust method for embedding the valuable –CF3 group into the very framework of a potential drug molecule, this reagent empowers researchers to more effectively explore chemical space and design next-generation therapeutics with enhanced pharmacokinetic and pharmacodynamic properties.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 10. Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
A Comparative Guide to the Biological Activity of Heterocycles Derived from Ethyl 5,5,5-Trifluoro-3-oxopentanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized from ethyl 5,5,5-trifluoro-3-oxopentanoate. The incorporation of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile precursor for a range of trifluoromethylated heterocycles, including pyrazoles, pyrimidines, and pyridines, which have demonstrated significant potential in antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition applications.
Executive Summary
Heterocycles derived from this compound exhibit a broad spectrum of biological activities. Trifluoromethyl-substituted pyrazoles have shown notable anticancer and antimicrobial properties. Similarly, pyrimidine derivatives display potent antifungal and anticancer effects. The trifluoromethyl group is crucial for the observed bioactivity, often leading to compounds with improved efficacy compared to their non-fluorinated counterparts. This guide summarizes the available quantitative data, provides detailed experimental protocols for key biological assays, and visualizes relevant synthetic and biological pathways to aid in the research and development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological activities of heterocycles derived from this compound are summarized below. The data is compiled from studies on structurally analogous compounds, providing a strong indication of the potential activities of these specific derivatives.
Table 1: Anticancer Activity of Trifluoromethylated Pyrazole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3,4-Triarylpyrazole | MDA-MB-435 (Melanoma) | 0.027 | Doxorubicin | Not Specified |
| Tri-substituted Pyrazole | HepG2 (Hepatocellular Carcinoma) | 9.13 | Doxorubicin | 34.24 |
| Tri-substituted Pyrazole | A549 (Lung Carcinoma) | 6.52 | Doxorubicin | 5.93 |
| Tri-substituted Pyrazole | PC3 (Prostate Cancer) | 9.13 | Doxorubicin | 38.02 |
| 3-(Trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast Cancer) | 81.48 | Cisplatin/Gemcitabine | Not Specified |
Note: The synthesis of these specific compounds may not have started from this compound, but they represent the trifluoromethyl-pyrazole scaffold.
Table 2: Antimicrobial Activity of Trifluoromethylated Pyrazole and Pyrimidine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-(trifluoromethyl)phenyl Pyrazole | S. aureus (MRSA) | 3.12 | Not Specified | Not Specified |
| N-(trifluoromethyl)phenyl Pyrazole | E. faecium | 0.78 | Not Specified | Not Specified |
| 3-(5-Fluoropyridine-3-yl)-2-oxazolidinone with Pyrimidine | S. aureus | 0.25 - 1 | Linezolid | 2 |
| Trifluoromethyl Pyrimidine Amide | Botrytis cinerea | 50 (100% inhibition) | Tebuconazole | 50 (96.45% inhibition) |
| Trifluoromethyl Pyrimidine Amide | Sclerotinia sclerotiorum | 50 (82.73% inhibition) | Tebuconazole | 50 (83.34% inhibition) |
Note: The data for pyrimidine derivatives are from compounds synthesized using ethyl trifluoroacetoacetate, a close structural analog of this compound.[1]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of these findings.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizations
The following diagrams illustrate the synthetic pathways and a conceptual experimental workflow.
Caption: Synthetic routes to key heterocycles.
Caption: Experimental workflow for biological evaluation.
Conclusion
Heterocycles derived from this compound represent a promising class of compounds with diverse and potent biological activities. The presence of the trifluoromethyl group is a key determinant of their efficacy. This guide provides a foundational comparison of their anticancer and antimicrobial potential, supported by experimental protocols and workflow visualizations. Further research focusing on the synthesis and evaluation of a broader range of derivatives from this precursor is warranted to fully explore their therapeutic potential and to establish clear structure-activity relationships.
References
A Comparative Guide to the Reactivity of Ethyl 5,5,5-trifluoro-3-oxopentanoate: A DFT-Informed Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of ethyl 5,5,5-trifluoro-3-oxopentanoate against its non-fluorinated analog, ethyl 3-oxopentanoate. Drawing upon experimental data and insights from Density Functional Theory (DFT) studies on related compounds, this document aims to provide a comprehensive understanding of the influence of trifluoromethyl substitution on the chemical behavior of β-keto esters.
Introduction
β-Keto esters are pivotal intermediates in organic synthesis, valued for their versatile reactivity. The introduction of a trifluoromethyl (CF₃) group, as seen in this compound, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and biological properties. This guide explores how the potent electron-withdrawing nature of the CF₃ group alters the reactivity of the β-keto ester scaffold, focusing on key reactions such as hydrolysis, enolization, and acidity of the α-proton. While direct DFT studies on this compound are not extensively available, this guide leverages theoretical and experimental data from analogous systems to provide a robust comparative framework.
Comparative Reactivity Analysis
The presence of the CF₃ group in this compound is expected to significantly influence its reactivity compared to the non-fluorinated ethyl 3-oxopentanoate. This is primarily due to the strong inductive effect of the fluorine atoms, which withdraws electron density from the rest of the molecule.
Hydrolysis of the Ester Group
The hydrolysis of the ester functionality in β-keto esters is a fundamental reaction. DFT studies and experimental evidence on fluorinated esters strongly suggest that the trifluoromethyl group in this compound will markedly accelerate the rate of hydrolysis compared to its non-fluorinated counterpart.
Theoretical Insights: DFT calculations on simple esters like ethyl acetate and its fluorinated analogs have shown that fluorine substitution lowers the activation energy for hydrolysis. This is attributed to the increased electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.
Experimental Evidence: Studies on the hydrolysis of various fluorinated esters have consistently demonstrated a significant rate enhancement. For instance, the introduction of a trifluoromethyl group can increase the hydrolysis rate by several orders of magnitude.[1][2] This effect is directly correlated with the number of fluorine atoms.[1]
Table 1: Comparison of Expected Hydrolysis Rates
| Compound | Expected Relative Rate of Hydrolysis | Rationale |
| Ethyl 3-oxopentanoate | Baseline | Standard reactivity of a β-keto ester. |
| This compound | Significantly Faster | Strong electron-withdrawing CF₃ group increases the electrophilicity of the ester carbonyl carbon. |
Enolization and Acidity of the α-Proton
The α-protons of β-keto esters are acidic due to the stabilization of the resulting enolate by the two adjacent carbonyl groups. The trifluoromethyl group in this compound is expected to further increase the acidity of the α-proton and influence the keto-enol equilibrium.
Theoretical Insights: DFT studies on β-dicarbonyl compounds have shown that electron-withdrawing substituents stabilize the enolate form, thereby increasing the acidity of the α-proton.[3] The CF₃ group will inductively withdraw electron density, stabilizing the negative charge on the α-carbon in the enolate.
Table 2: Comparison of Acidity and Enol Content
| Compound | Expected pKa of α-Proton | Expected Enol Content | Rationale |
| Ethyl 3-oxopentanoate | ~11 | Moderate | Resonance stabilization of the enolate. |
| This compound | < 11 (Significantly Lower) | Higher | Enhanced stabilization of the enolate by the electron-withdrawing CF₃ group. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of the discussed reactivity patterns.
Protocol 1: Determination of Hydrolysis Rate
This protocol outlines a method to compare the rates of alkaline hydrolysis of this compound and ethyl 3-oxopentanoate.
Materials:
-
This compound
-
Ethyl 3-oxopentanoate
-
Sodium hydroxide solution (e.g., 0.1 M)
-
Ethanol (or other suitable co-solvent)
-
pH meter or spectrophotometer with a suitable indicator (e.g., bromothymol blue)
-
Thermostated water bath
Procedure:
-
Prepare stock solutions of the β-keto esters in the chosen co-solvent.
-
In a thermostated reaction vessel, mix the sodium hydroxide solution and co-solvent.
-
Initiate the reaction by adding a small aliquot of the β-keto ester stock solution to the alkaline solution.
-
Monitor the progress of the reaction over time by:
-
pH measurement: Record the change in pH as the hydroxide ions are consumed.
-
Spectrophotometry: Monitor the absorbance change of a pH indicator.
-
-
The rate constant can be determined by plotting the appropriate concentration term versus time.
Protocol 2: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol describes the use of proton NMR to determine the relative amounts of the keto and enol tautomers at equilibrium.
Materials:
-
This compound
-
Ethyl 3-oxopentanoate
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Prepare NMR samples of each β-keto ester in the chosen deuterated solvent.
-
Acquire the ¹H NMR spectrum for each sample.
-
Identify the characteristic signals for the keto and enol forms.
-
Keto form: Look for the signal corresponding to the α-protons.
-
Enol form: Look for the vinylic proton signal and the enolic hydroxyl proton signal.
-
-
Integrate the signals corresponding to the keto and enol forms.
-
Calculate the percentage of each tautomer from the integration values.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and experimental workflows.
Caption: Generalized mechanism for the alkaline hydrolysis of a β-keto ester.
References
Head-to-head comparison of different synthetic routes to trifluoromethyl pyrazoles
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds like pyrazoles is a cornerstone of modern medicinal chemistry. This powerful moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. The diverse and ever-expanding methodologies for constructing trifluoromethylated pyrazoles, however, necessitate a clear and comparative understanding to guide synthetic strategy. This guide provides a head-to-head comparison of the most prevalent synthetic routes, supported by experimental data and detailed protocols.
This guide will delve into three primary synthetic strategies for accessing trifluoromethyl pyrazoles: the classical cyclocondensation of trifluoromethylated 1,3-dicarbonyl compounds with hydrazines, the versatile [3+2] cycloaddition reactions, and modern one-pot multicomponent reactions. Each approach will be evaluated based on its advantages, limitations, regioselectivity, and substrate scope.
Cyclocondensation of Trifluoromethylated 1,3-Diketones with Hydrazines
The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a foundational and widely employed method for pyrazole synthesis. In the context of trifluoromethyl pyrazoles, this typically involves the use of a trifluoromethyl-β-diketone. A key challenge in this approach is controlling the regioselectivity when using unsymmetrical diketones and substituted hydrazines, which can lead to the formation of two regioisomeric pyrazoles.
The regioselectivity of the cyclocondensation is influenced by the electronic and steric nature of the substituents on the diketone and the hydrazine, as well as the reaction conditions. The more electrophilic carbonyl carbon of the trifluoroacetyl group generally directs the initial nucleophilic attack of the hydrazine.
Experimental Protocol: Synthesis of 1-Aryl-3-trifluoromethyl-5-aryl Pyrazoles
This protocol is adapted from a procedure demonstrating improved regioselectivity through the use of fluorinated alcohols as solvents.
Materials:
-
4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 equiv)
-
Arylhydrazine hydrochloride (1.1 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
To a solution of 4,4,4-trifluoro-1-phenyl-1,3-butanedione in HFIP, add the arylhydrazine hydrochloride.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford the desired 1-aryl-3-trifluoromethyl-5-aryl pyrazole.
Quantitative Data Summary
| Starting Diketone | Hydrazine | Solvent | Temp. (°C) | Time (h) | Yield (%) | Regioisomeric Ratio (3-CF₃:5-CF₃) |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | Ethanol | RT | 24 | 75 | 85:15 |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenylhydrazine | HFIP | RT | 12 | 92 | 97:3 |
| 4,4,4-Trifluoro-1-(4-methoxyphenyl)-1,3-butanedione | Methylhydrazine | TFE | RT | 24 | 88 | 95:5 |
| 1-(4-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | Phenylhydrazine | HFIP | RT | 18 | 90 | >98:2 |
Note: Yields and ratios are representative and can vary based on specific substrates and reaction conditions.
Caption: Cyclocondensation Pathway for Trifluoromethyl Pyrazole Synthesis.
[3+2] Cycloaddition Reactions
[3+2] Cycloaddition reactions offer a powerful and often highly regioselective alternative for the synthesis of trifluoromethyl pyrazoles. These reactions involve the combination of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile). For the synthesis of trifluoromethyl pyrazoles, this typically involves a trifluoromethyl-containing 1,3-dipole, such as a nitrile imine, reacting with an alkyne or an alkene.
A common strategy involves the in situ generation of trifluoroacetonitrile imines from the corresponding hydrazonoyl halides, which then react with a suitable dipolarophile. This approach provides excellent control over the regiochemistry, as the substituents of the final pyrazole are defined by the structures of the nitrile imine and the dipolarophile.
Experimental Protocol: Synthesis of 1,4-Diaryl-3-trifluoromethyl-5-acylpyrazoles
This protocol is based on the [3+2] cycloaddition of an in situ generated trifluoroacetonitrile imine with a chalcone.
Materials:
-
N-Aryl-2,2,2-trifluoroacetohydrazonoyl bromide (1.0 equiv)
-
Chalcone (1.1 equiv)
-
Triethylamine (Et₃N) (1.5 equiv)
-
Toluene
Procedure:
-
To a solution of the chalcone in toluene, add the N-aryl-2,2,2-trifluoroacetohydrazonoyl bromide.
-
Add triethylamine dropwise to the mixture at room temperature.
-
Stir the reaction for 12-24 hours, monitoring by TLC.
-
After completion, filter the reaction mixture to remove the triethylammonium bromide salt.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography (silica gel, hexane-ethyl acetate) to yield the pyrazoline intermediate.
-
The intermediate pyrazoline can be oxidized to the corresponding pyrazole using an oxidizing agent like manganese dioxide (MnO₂).
Quantitative Data Summary
| Hydrazonoyl Bromide (Aryl group) | Chalcone (Aryl groups) | Oxidation | Temp. (°C) | Time (h) | Yield (%) |
| Phenyl | Phenyl, Phenyl | MnO₂ | RT | 24 | 85 |
| 4-Chlorophenyl | Phenyl, 4-Methoxyphenyl | MnO₂ | RT | 18 | 90 |
| 4-Nitrophenyl | Phenyl, Phenyl | MnO₂ | RT | 36 | 78 |
| Phenyl | 4-Chlorophenyl, Phenyl | MnO₂ | RT | 24 | 82 |
Note: Yields are for the two-step process (cycloaddition followed by oxidation) and are representative.
Caption: [3+2] Cycloaddition Pathway for Trifluoromethyl Pyrazole Synthesis.
One-Pot Multicomponent Reactions (MCRs)
Modern synthetic chemistry increasingly favors one-pot multicomponent reactions (MCRs) for their efficiency, atom economy, and operational simplicity. Several MCRs have been developed for the synthesis of trifluoromethyl pyrazoles, often combining elements of the classical cyclocondensation and cycloaddition pathways in a single, streamlined process.
One notable example is a three-component reaction involving an aldehyde, a hydrazine derivative, and a trifluoromethylated building block, which can rapidly assemble complex pyrazole structures. These methods often avoid the isolation of intermediates, reducing waste and purification steps.
Experimental Protocol: Three-Component Synthesis of 3-(Trifluoromethyl)pyrazoles
This protocol describes a three-component reaction of an aldehyde, tosyl hydrazide, and 2-bromo-3,3,3-trifluoropropene (BTP).[1]
Materials:
-
Aldehyde (1.0 equiv)
-
Tosyl hydrazide (1.1 equiv)
-
2-Bromo-3,3,3-trifluoropropene (BTP) (1.5 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the aldehyde and tosyl hydrazide in acetonitrile, add DBU and stir at room temperature for 30 minutes.
-
Add 2-bromo-3,3,3-trifluoropropene to the reaction mixture.
-
Heat the reaction at 60 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired 3-(trifluoromethyl)pyrazole.
Quantitative Data Summary
| Aldehyde | Hydrazide | CF₃ Source | Base | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Tosyl hydrazide | BTP | DBU | 60 | 12 | 85 |
| 4-Chlorobenzaldehyde | Tosyl hydrazide | BTP | DBU | 60 | 12 | 88 |
| 4-Methoxybenzaldehyde | Tosyl hydrazide | BTP | DBU | 60 | 18 | 82 |
| Cinnamaldehyde | Tosyl hydrazide | BTP | DBU | 60 | 24 | 75 |
Note: Yields are representative and can be influenced by the specific aldehyde substrate.
References
Evaluating the Stability of Ethyl 5,5,5-trifluoro-3-oxopentanoate Under Different Reaction Conditions: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of reagents is a critical factor in the success and reproducibility of synthetic protocols. Ethyl 5,5,5-trifluoro-3-oxopentanoate, a valuable fluorinated building block, is prized for its utility in introducing trifluoromethyl moieties. However, a thorough understanding of its stability profile under various reaction conditions is paramount for its effective application. This guide provides a comparative evaluation of the stability of this compound against its non-fluorinated counterpart and other related β-keto esters, supported by experimental protocols and data.
Comparative Stability Analysis
The stability of this compound was evaluated under acidic, basic, and thermal stress conditions. For a comprehensive comparison, its performance was benchmarked against ethyl 3-oxopentanoate (the non-fluorinated analog), ethyl 4,4,4-trifluoroacetoacetate, and ethyl benzoylacetate. While specific quantitative kinetic data for this compound is not extensively available in the public domain, the following tables summarize the known stability characteristics and data for analogous compounds, providing a strong predictive framework.
Table 1: Stability Profile under Acidic and Basic Conditions
| Compound | Condition | Observation | Quantitative Data (for analogs) |
| This compound | 0.1 M HCl (aq), 60 °C, 24h | Expected to be relatively stable, with potential for slow hydrolysis. | Data not available. |
| 0.1 M NaOH (aq), 60 °C, 8h | Susceptible to hydrolysis and potential decomposition. | Data not available. For diethyl 2-(perfluorophenyl)malonate, it is fairly stable at ambient temperatures but decomposes under harsh basic conditions.[1] | |
| Ethyl 3-oxopentanoate | Acidic/Basic | Generally stable, but can undergo hydrolysis. | Safety data sheets indicate stability under normal conditions.[2][3] |
| Ethyl 4,4,4-trifluoroacetoacetate | Acidic/Basic | Incompatible with strong acids and bases.[4] Hygroscopic.[4] | A patent suggests that aqueous strong acids can cause partial hydrolysis of β-ketoesters.[5] |
| Ethyl benzoylacetate | Acidic/Basic | Incompatible with acids and bases.[6] Light and air sensitive.[6] | Stable under recommended storage conditions.[7] |
| Diethyl malonate | Neutral/Alkaline | Hydrolysis is an important fate process. | Half-life at pH 7 (25 °C) is 137.5 hours.[8] |
Table 2: Thermal Stability Profile
| Compound | Condition | Observation |
| This compound | 80 °C, 48h | Expected to be relatively stable, but potential for decomposition. |
| Ethyl 3-oxopentanoate | High Temperature | Combustible.[3] |
| Ethyl 4,4,4-trifluoroacetoacetate | Heat/Flames | Moderate fire and explosion hazard when exposed to heat or flame.[9] |
| Ethyl benzoylacetate | High Temperature | Stable under recommended storage conditions, store below +30°C.[10][11] |
| Ethyl acetoacetate | High Temperature | Thermal decomposition leads to ethylene and acetic acid.[12][13] |
Discussion of Stability
The trifluoromethyl group in this compound is a strong electron-withdrawing group, which can influence the reactivity and stability of the molecule. This electronic effect can enhance the acidity of the α-protons, making it a valuable substrate in reactions like the Claisen condensation.[14][15] However, this can also impact its stability, particularly towards basic hydrolysis.
For comparison, non-fluorinated β-keto esters like ethyl 3-oxopentanoate are generally considered stable under neutral conditions but are susceptible to hydrolysis in the presence of strong acids or bases.[2][3] The stability of other fluorinated analogs, such as ethyl 4,4,4-trifluoroacetoacetate, is also compromised in the presence of strong acids and bases.[4] The available data on diethyl 2-(perfluorophenyl)malonate further supports the idea that while fluorination can impart desirable reactivity, it may also introduce specific stability challenges, especially under harsh basic conditions.[1]
Experimental Protocols
To enable researchers to conduct their own stability assessments, the following are detailed methodologies for key experiments.
Forced Degradation Study Protocol
This protocol is a generalized procedure for investigating the stability of a compound under stress conditions.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the test compound (e.g., this compound) in a suitable solvent like methanol or acetonitrile.
2. Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.
-
Dilute with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Analyze the samples by a validated stability-indicating HPLC method.
3. Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.
-
Dilute with the mobile phase to a final concentration suitable for analysis.
-
Analyze the samples by HPLC.
4. Thermal Degradation:
-
Place a known amount of the solid compound in a petri dish.
-
Expose it to dry heat at 80°C in an oven for 48 hours.
-
At the end of the exposure, dissolve a known amount of the sample in a suitable solvent.
-
Dilute to a final concentration suitable for analysis and analyze by HPLC.
-
A control sample should be stored at ambient temperature in the dark.
Analytical Method
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from its degradation products.
Visualizing Experimental Workflow
The following diagrams illustrate the logical flow of the stability testing process.
Caption: Workflow for forced degradation stability testing.
Caption: Logical flow for creating the comparison guide.
Conclusion
While this compound is a powerful synthetic tool, its stability, particularly under basic conditions, warrants careful consideration. The electron-withdrawing nature of the trifluoromethyl group likely increases its susceptibility to hydrolysis compared to its non-fluorinated analog. Researchers should perform stability studies under their specific reaction conditions to ensure optimal results and avoid unwanted degradation. The protocols and comparative data presented in this guide offer a foundational framework for such evaluations, enabling more robust and reliable synthetic outcomes.
References
- 1. BJOC - On the hydrolysis of diethyl 2-(perfluorophenyl)malonate [beilstein-journals.org]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Diethyl Malonate | C7H12O4 | CID 7761 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Ethyl benzoylacetate CAS#: 94-02-0 [m.chemicalbook.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. research.usfq.edu.ec [research.usfq.edu.ec]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
Safety Operating Guide
Proper Disposal of Ethyl 5,5,5-trifluoro-3-oxopentanoate: A Safety and Operational Guide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals on the proper disposal of Ethyl 5,5,5-trifluoro-3-oxopentanoate. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Key Safety and Hazard Information (Based on Ethyl 4,4,4-trifluoroacetoacetate)
| Property | Value | Reference |
| GHS Classification | Flammable Liquid, Category 3; Acute Oral Toxicity, Category 4 | [1] |
| Signal Word | Warning | [1] |
| Hazard Statements | H226: Flammable liquid and vapor. H302: Harmful if swallowed. | [1] |
| UN Number | UN1993 | |
| Proper Shipping Name | Flammable liquid, n.o.s. (ESTERS, N.O.S.) | [2][3] |
| Transport Hazard Class | 3 | |
| Packing Group | III |
Step-by-Step Disposal Protocol
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure the following PPE is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]
-
Hand Protection: Use chemical-impermeable gloves (e.g., butyl rubber, Viton®). Inspect gloves prior to use.
-
Skin and Body Protection: Wear a flame-retardant lab coat and appropriate chemical-resistant clothing. Ensure safety showers and eyewash stations are readily accessible.[1][4]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors are present, use a full-face respirator with an appropriate organic vapor cartridge.[4]
Segregation and Storage of Waste
Proper segregation and storage are crucial to prevent accidents:
-
Waste Container: Collect waste this compound in a designated, properly labeled, and sealed container. The container should be compatible with flammable organic liquids.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste," "Flammable Liquid," and include the full chemical name: "this compound."
-
Storage Location: Store the waste container in a cool, dry, well-ventilated area designated for flammable liquid storage, away from heat, sparks, open flames, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
Spill and Leak Management
In the event of a spill or leak, follow these procedures immediately:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[2] Use non-sparking tools and explosion-proof equipment for cleanup.[1][2]
-
Containment: For small spills, absorb the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or a universal binder.[2] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material and place it into a designated, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Final Disposal
-
Professional Disposal: The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[5][6][7] Do not attempt to dispose of this chemical down the drain or through general waste streams.[5][8]
-
Regulatory Compliance: Chemical waste generators must adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
Disposal Workflow
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 6. actenviro.com [actenviro.com]
- 7. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
- 8. tft-pneumatic.com [tft-pneumatic.com]
Personal protective equipment for handling Ethyl 5,5,5-trifluoro-3-oxopentanoate
Essential Safety and Handling Guide for Ethyl 5,5,5-trifluoro-3-oxopentanoate
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound and similar fluorinated esters. This data is essential for understanding the physical and chemical properties relevant to safe handling.
| Property | Value | Source |
| Flash Point | -1 °C / 30.2 °F | [1] |
| Boiling Point/Range | 144 - 145 °C / 291 - 293 °F | |
| Density | 0.875 g/cm3 at 25 °C / 77 °F | |
| UN Number | UN1993 | [2] |
| Hazard Class | 3 (Flammable liquid) | [2] |
| Packing Group | III | [2] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection : Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should also be used where splashing is a risk.
-
Skin Protection :
-
Gloves : Wear appropriate protective gloves to prevent skin exposure.[1] Given the nature of the chemical, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use.
-
Lab Coat/Protective Clothing : A flame-retardant, antistatic lab coat or protective clothing is required to prevent skin contact.
-
-
Respiratory Protection : If working in a poorly ventilated area or when vapors or aerosols are generated, a NIOSH-approved respirator with an organic vapor cartridge is required. All respiratory protective devices must be maintained, cleaned, and tested according to the manufacturer's instructions.
Step-by-Step Handling Protocol
-
Preparation :
-
Ensure that an eyewash station and safety shower are in close proximity to the workstation.[1]
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Remove all sources of ignition, such as open flames, hot surfaces, and sparking equipment.[1] Use only non-sparking tools.[1]
-
To prevent ignition from static electricity, ensure all metal parts of the equipment are grounded.[1]
-
-
Handling :
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
Do not inhale vapors or mists.[3]
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place away from heat and ignition sources.[1]
-
Incompatible materials to avoid include strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[1]
-
-
In Case of Exposure :
-
Skin Contact : Immediately wash off with plenty of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Seek medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
-
Waste Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Collection :
-
Collect waste material in a suitable, closed, and properly labeled container.
-
Do not mix with other waste streams unless compatibility is confirmed. As a general rule, do not mix solvents with acids, bases, or bleaches.[4]
-
-
Disposal :
-
Dispose of the contents and container at an approved waste disposal plant.[1]
-
Do not empty into drains, as the substance is harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[1]
-
All disposal activities must be in accordance with federal, state, and local regulations.
-
Experimental Workflow and Logic Diagrams
To provide a clear, at-a-glance understanding of the necessary procedures, the following diagrams illustrate the handling workflow and key safety relationships.
Caption: Workflow for handling this compound.
Caption: Relationship between hazards and required PPE.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
